molecular formula C9H13BN2O2 B581856 (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid CAS No. 1218790-56-7

(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B581856
CAS No.: 1218790-56-7
M. Wt: 192.025
InChI Key: QCIRMYSMZJXOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C9H13BN2O2 and its molecular weight is 192.025. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-pyrrolidin-1-ylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O2/c13-10(14)8-5-9(7-11-6-8)12-3-1-2-4-12/h5-7,13-14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIRMYSMZJXOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681601
Record name [5-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-56-7
Record name [5-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Proposed Synthetic Route for (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed, albeit theoretical, guide for the synthesis of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid, a valuable building block for researchers and professionals in drug development. Due to the absence of a publicly available, step-by-step protocol for this specific molecule, the following synthesis is a proposed route based on well-established and analogous chemical transformations reported in the scientific literature. The experimental parameters and expected yields are derived from similar reactions and should be considered as a starting point for optimization.

Synthetic Strategy

The proposed synthesis involves a two-step process, beginning with the nucleophilic aromatic substitution of a dihalopyridine with pyrrolidine to form a key intermediate, followed by a lithium-halogen exchange and subsequent borylation to yield the target boronic acid.

The overall proposed reaction scheme is as follows:

  • Step 1: Synthesis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine. This step involves the reaction of 3,5-dibromopyridine with pyrrolidine.

  • Step 2: Synthesis of this compound. This final step involves a lithium-halogen exchange on the brominated intermediate, followed by quenching with a borate ester and subsequent hydrolysis to afford the desired boronic acid.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine

This procedure is adapted from established methods for the amination of halopyridines.

Methodology:

  • To a solution of 3,5-dibromopyridine (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), add pyrrolidine (1.2 equivalents) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2 equivalents).

  • The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford 3-bromo-5-(pyrrolidin-1-yl)pyridine.

Step 2: Synthesis of this compound

This protocol is based on general procedures for the synthesis of aryl and heteroaryl boronic acids via lithium-halogen exchange.[1]

Methodology:

  • Dissolve 3-bromo-5-(pyrrolidin-1-yl)pyridine (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) (1.1 equivalents) in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add triisopropyl borate (B(O-iPr)₃) (1.5 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of an aqueous solution of a weak acid, such as ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl), until the pH is acidic.

  • The mixture is then stirred vigorously for 1-2 hours to hydrolyze the borate ester.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or precipitation from a suitable solvent system to yield this compound.

Data Presentation

The following tables summarize the proposed quantitative data for the synthesis. These values are estimates based on typical yields and reagent stoichiometry for similar reactions and should be optimized for specific laboratory conditions.

Table 1: Reagents and Expected Yield for the Synthesis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine

ReagentMolecular Weight ( g/mol )Molar EquivalentsAmount
3,5-Dibromopyridine236.891.0(user defined)
Pyrrolidine71.121.2(calculated)
Potassium Carbonate138.212.0(calculated)
Product 3-Bromo-5-(pyrrolidin-1-yl)pyridine - Expected Yield: 60-80%

Table 2: Reagents and Expected Yield for the Synthesis of this compound

ReagentMolecular Weight ( g/mol )Molar EquivalentsAmount
3-Bromo-5-(pyrrolidin-1-yl)pyridine227.091.0(user defined)
n-Butyllithium64.061.1(calculated)
Triisopropyl borate188.081.5(calculated)
Product This compound - Expected Yield: 40-60%

Visualizations

The following diagrams illustrate the proposed synthetic workflow and a key reaction mechanism.

Synthetic_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Borylation A 3,5-Dibromopyridine C 3-Bromo-5-(pyrrolidin-1-yl)pyridine A->C K2CO3, DMSO 80-120 °C B Pyrrolidine B->C K2CO3, DMSO 80-120 °C F This compound C->F 1. -78 °C, THF 2. H3O+ D n-Butyllithium D->F 1. -78 °C, THF 2. H3O+ E Triisopropyl borate E->F 1. -78 °C, THF 2. H3O+

Caption: Proposed synthetic workflow for this compound.

Borylation_Mechanism Reactant { 3-Bromo-5-(pyrrolidin-1-yl)pyridine | Br} Lithiation { 3-Lithio-5-(pyrrolidin-1-yl)pyridine | Li} Reactant->Lithiation n-BuLi Intermediate { Borate Complex} Lithiation->Intermediate + B(O-iPr)3 Borate_Ester { Triisopropyl borate | B(O-iPr)3} Borate_Ester->Intermediate Product { this compound | B(OH)2} Intermediate->Product H3O+ (Hydrolysis)

Caption: Key steps in the proposed borylation reaction mechanism.

References

An In-Depth Technical Guide to (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic Acid: Properties and Synthetic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its structure combines the pharmacologically significant pyrrolidine ring with a pyridine-3-boronic acid moiety, suggesting potential applications as a versatile building block in the synthesis of novel therapeutic agents. This technical guide provides a summary of its physicochemical properties, drawing comparisons with the well-characterized parent compound, pyridin-3-ylboronic acid, due to the limited availability of specific experimental data for the title compound. Furthermore, a generalized synthetic approach and a discussion of the potential biological relevance of its structural components are presented.

Physicochemical Properties

Precise experimental data for this compound is not extensively available in the public domain. However, key physicochemical parameters can be estimated and contextualized by examining the properties of the parent molecule, pyridin-3-ylboronic acid. The introduction of a pyrrolidine group is expected to influence properties such as molecular weight, solubility, and basicity.

Table 1: Physicochemical Properties of this compound and the Reference Compound Pyridin-3-ylboronic acid.

PropertyThis compoundPyridin-3-ylboronic acid (Reference)
Molecular Formula C9H13BN2O2C5H6BNO2
Molecular Weight 192.02 g/mol [1]122.92 g/mol [2][3]
Appearance Not specified (likely a solid)White to yellow-orange powder or crystals[2]
Melting Point Data not available>300 °C[2][4]
Boiling Point Data not available308.8 ± 34.0 °C (Predicted)[2]
Solubility Data not availableSlightly soluble in methanol[2][4]. Soluble in DMSO (25 mg/mL with heating)[5]. Estimated aqueous solubility of 16.3 mg/mL[6].
pKa Data not available4.00 ± 0.10 (Predicted)[2][4]. Experimental values for 3-pyridinylboronic acid have been reported around 4.34[7].

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, a general synthetic strategy can be proposed based on established methods for the preparation of substituted pyridinylboronic acids. A common approach involves the lithiation of a suitable bromopyridine precursor followed by quenching with a trialkyl borate.

A plausible synthetic route would start from 5-bromo-3-(pyrrolidin-1-yl)pyridine. This intermediate could be subjected to a lithium-halogen exchange reaction at low temperature using a strong base like n-butyllithium, followed by reaction with a borate ester (e.g., triisopropyl borate) and subsequent acidic workup to yield the desired boronic acid.

Generalized Experimental Protocol:

Materials:

  • 5-bromo-3-(pyrrolidin-1-yl)pyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet is charged with 5-bromo-3-(pyrrolidin-1-yl)pyridine dissolved in anhydrous THF.

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithium-halogen exchange.

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again maintaining the low temperature. The mixture is stirred for an additional period at -78 °C and then allowed to warm to room temperature overnight.

  • Quenching and Extraction: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The aqueous layer is separated and the organic layer is extracted with diethyl ether. The combined organic extracts are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

G cluster_synthesis Generalized Synthesis Workflow start 5-bromo-3-(pyrrolidin-1-yl)pyridine lithiation Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) start->lithiation borylation Borylation (Triisopropyl borate, -78 °C to RT) lithiation->borylation workup Acidic Workup (HCl) borylation->workup product This compound workup->product

A generalized synthetic workflow for this compound.

Biological and Pharmacological Context

While no specific biological activity or signaling pathway has been reported for this compound, the constituent moieties, pyrrolidine and boronic acid, are well-established pharmacophores in drug discovery.

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle present in numerous natural products and FDA-approved drugs. Its non-planar, sp3-hybridized nature allows for the exploration of three-dimensional chemical space, which is advantageous for achieving high-affinity and selective interactions with biological targets. Pyrrolidine derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and effects on the central nervous system.[8][9]

The boronic acid group is a versatile functional group known for its ability to form reversible covalent bonds with diols, a common structural motif in carbohydrates and glycoproteins. This property has been exploited in the development of sensors and therapeutics. Boronic acids are also recognized as bioisosteres of carboxylic acids. In medicinal chemistry, they have been incorporated into various enzyme inhibitors, with bortezomib, a proteasome inhibitor for treating multiple myeloma, being a prominent example. Pyridine-containing boronic acids are frequently used in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules with pharmaceutical applications.[10]

The combination of these two moieties in this compound suggests its potential as a scaffold for developing novel inhibitors of enzymes that recognize pyridine or pyrrolidine structures, or as a building block for constructing more complex drug candidates.

G cluster_moieties Structural Moieties and Potential Biological Relevance cluster_pyrrolidine_props Properties of Pyrrolidine cluster_boronic_acid_props Properties of Boronic Acid compound This compound pyrrolidine Pyrrolidine Moiety compound->pyrrolidine contains boronic_acid Pyridine-3-boronic Acid Moiety compound->boronic_acid contains p_prop1 3D Scaffold pyrrolidine->p_prop1 p_prop2 Present in Natural Products & Drugs pyrrolidine->p_prop2 p_prop3 Diverse Biological Activities pyrrolidine->p_prop3 b_prop1 Reversible Covalent Bonding with Diols boronic_acid->b_prop1 b_prop2 Enzyme Inhibition boronic_acid->b_prop2 b_prop3 Suzuki-Miyaura Coupling Reagent boronic_acid->b_prop3

Logical relationship of structural components and their known biological relevance.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for drug discovery and development. While specific experimental data on its physicochemical properties and biological activity are currently lacking, its structural components suggest significant potential. The pyrrolidine moiety offers a proven scaffold for interacting with biological targets, and the pyridine-boronic acid function provides a handle for both potential enzyme inhibition and versatile synthetic elaboration. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential in medicinal chemistry. This guide serves as a foundational resource for researchers interested in exploring this and related molecules.

References

(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid is a heterocyclic organic compound incorporating a pyridine core, a pyrrolidine substituent, and a boronic acid functional group. This unique combination of moieties makes it a valuable building block in medicinal chemistry and organic synthesis, particularly as a partner in Suzuki-Miyaura cross-coupling reactions. Boronic acids and their derivatives are of significant interest in drug discovery due to their ability to form reversible covalent bonds with biological targets and their utility in constructing complex molecular architectures.[1][2][3][4] The pyridine and pyrrolidine rings are also prevalent scaffolds in numerous FDA-approved drugs.[5] This guide provides a summary of the available technical data, generalized experimental protocols, and relevant reaction workflows for this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted at the 5-position with a pyrrolidin-1-yl group and at the 3-position with a boronic acid (-B(OH)₂) group.

Structure:

Table 1: Physicochemical Data

PropertyValueSource
CAS Number 1218790-56-7[5][6]
Molecular Formula C₉H₁₃BN₂O₂[7]
Molecular Weight 192.02 g/mol [5]
Purity ≥97% (typical)[6]
Physical State Solid[8]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and its application in Suzuki-Miyaura coupling. These are based on established methods for analogous compounds, as a specific detailed protocol for this molecule is not publicly available.[9][10][11][12]

Protocol 1: Synthesis of this compound

This synthesis generally involves the borylation of a corresponding halo-pyridine precursor. A common method is the Miyaura borylation reaction.

Materials:

  • 3-Bromo-5-(pyrrolidin-1-yl)pyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous solvent (e.g., 1,4-dioxane or DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a dry reaction flask, add 3-bromo-5-(pyrrolidin-1-yl)pyridine, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture at 80-100 °C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester.

  • Purify the crude product by column chromatography on silica gel.

  • To deprotect the boronic acid, dissolve the purified pinacol ester in a suitable solvent (e.g., a mixture of acetone and water) and add aqueous hydrochloric acid.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Neutralize the solution and extract the product with an appropriate organic solvent.

  • Dry the organic extracts, concentrate, and purify the resulting solid to yield this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical procedure for coupling this compound with an aryl or heteroaryl halide.[9][10][11][13]

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃))

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • In a reaction flask, combine this compound, the aryl/heteroaryl halide, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the solvent system and the aqueous base.

  • Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for the required reaction time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction.

Synthesis_Workflow Start 3-Bromo-5-(pyrrolidin-1-yl)pyridine + B₂pin₂ + Catalyst + Base Reaction Miyaura Borylation (Heat, Inert Atmosphere) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification1 Column Chromatography Workup->Purification1 Deprotection Acidic Hydrolysis Purification1->Deprotection Purification2 Purification Deprotection->Purification2 Product This compound Purification2->Product

Caption: Generalized workflow for the synthesis of this compound.

Suzuki_Coupling_Workflow Reactants This compound + Aryl/Heteroaryl Halide Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Heat) Reactants->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography or Recrystallization Workup->Purification FinalProduct Biaryl Product Purification->FinalProduct

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound serves as a key intermediate for the synthesis of complex molecules, particularly in the field of drug discovery. Its structure is well-suited for creating novel biaryl compounds through palladium-catalyzed cross-coupling reactions. While specific quantitative data and detailed experimental protocols for this exact compound are not widely published, the generalized procedures provided herein, based on well-established chemical principles, offer a solid foundation for its synthesis and application in a research and development setting. Further investigation into its specific biological activities and optimization of reaction conditions are promising areas for future research.

References

Commercial Availability and Synthetic Utility of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, a pyridine ring, a pyrrolidine moiety, and a boronic acid group, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The pyrrolidine ring is a common feature in many biologically active compounds, while the pyridine core is a prevalent scaffold in numerous pharmaceuticals. The boronic acid functional group facilitates versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.[1][2][3][4] This guide provides an in-depth overview of the commercial availability of this compound, along with representative experimental protocols for its synthesis and application in cross-coupling reactions.

Commercial Availability

Several chemical suppliers offer this compound and its derivatives. While pricing and stock levels are subject to change, the following table summarizes the available information from various vendors to provide a comparative overview. Researchers are advised to contact the suppliers directly for the most current data.

SupplierProduct NameCAS NumberMolecular WeightPurityPack Size
Laibo ChemThis compound1218790-56-7192.02 g/mol N/A100mg
Smolecule(6-(Pyrrolidin-3-yl)pyridin-3-yl)boronic acidN/A192.03 g/mol N/AN/A
Amerigo Scientific(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acidN/AN/A98%N/A
Boron Molecular(5-(prop-1-yn-1-yl)pyridin-3-yl)boronic acid917471-30-8N/AN/AN/A
Pharmaffiliates(5-Acetylpyridin-3-yl)boronic Acid1033745-21-9164.95 g/mol N/AN/A
BLDpharm(5-(Pent-4-en-1-yloxy)pyridin-3-yl)boronic acid1350513-05-1N/AN/AN/A
ChemScene(5-Prop-1-ynylpyridin-3-yl)boronic acid917471-30-8160.97 g/mol ≥95%N/A
Frontier Specialty ChemicalsVarious Boronic AcidsVariousVariousHigh PurityVarious

Synthetic Protocols

Representative Synthesis of this compound

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine

  • To a solution of 3,5-dibromopyridine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add pyrrolidine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).

  • Heat the reaction mixture at 80-100 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-(pyrrolidin-1-yl)pyridine.

Step 2: Synthesis of this compound

  • Dissolve 3-bromo-5-(pyrrolidin-1-yl)pyridine (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes, maintaining the temperature at -78 °C.

  • Stir the mixture at this temperature for 30-60 minutes.

  • Add triisopropyl borate (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the mixture is acidic.

  • Extract the aqueous layer with an organic solvent. The product may remain in the aqueous layer.

  • Adjust the pH of the aqueous layer to approximately 7 with a base (e.g., sodium bicarbonate) to precipitate the boronic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Synthesis_Workflow 3,5-Dibromopyridine 3,5-Dibromopyridine Reaction_1 Nucleophilic Aromatic Substitution 3,5-Dibromopyridine->Reaction_1 Pyrrolidine Pyrrolidine Pyrrolidine->Reaction_1 3-Bromo-5-(pyrrolidin-1-yl)pyridine 3-Bromo-5-(pyrrolidin-1-yl)pyridine Reaction_1->3-Bromo-5-(pyrrolidin-1-yl)pyridine Reaction_2 Lithiation-Borylation 3-Bromo-5-(pyrrolidin-1-yl)pyridine->Reaction_2 n-BuLi n-BuLi n-BuLi->Reaction_2 Triisopropyl borate Triisopropyl borate Triisopropyl borate->Reaction_2 Product This compound Reaction_2->Product

Caption: Synthetic workflow for this compound.

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound (1 equivalent)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

  • In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base.

  • Add the solvent mixture to the vessel.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Coupling_Workflow Boronic_Acid This compound Reaction Suzuki-Miyaura Coupling Boronic_Acid->Reaction Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction Catalyst Pd Catalyst Catalyst->Reaction Base Base Base->Reaction Product Biaryl Product Reaction->Product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Biological and Pharmaceutical Relevance

While the specific biological activity of this compound has not been extensively reported, the constituent chemical motifs are prevalent in a wide range of biologically active molecules. The pyrrolidine ring is a versatile scaffold found in numerous natural products and synthetic drugs.[8][9] Boronic acids and their derivatives are known to exhibit various biological activities and have been explored as inhibitors for enzymes such as proteasomes.[10][11] For instance, peptide boronic acids have shown potent antitumor activity by inhibiting the proteasome.[10] The pyridine core is a common structural element in many approved drugs. The combination of these fragments in "this compound" makes it a promising starting point for the synthesis of novel compounds with potential applications in areas such as oncology and inflammatory diseases. Its utility in Suzuki-Miyaura coupling allows for the efficient generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[1][2]

Conclusion

This compound is a commercially available and synthetically versatile building block for the development of novel chemical entities. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward route to a wide array of complex molecules. The presence of both the pyrrolidine and pyridine moieties suggests that derivatives of this compound may possess interesting pharmacological properties, making it a valuable tool for researchers in the fields of medicinal chemistry and drug development. Further investigation into the biological activities of compounds derived from this scaffold is warranted.

References

The Role of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the specific compound (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid is not extensively available in publicly accessible literature. This guide, therefore, presents a hypothetical application based on the well-established roles of both the pyrrolidine motif and the arylboronic acid functional group in drug discovery. The data, protocols, and pathways described herein are representative examples intended to illustrate the potential utility of this class of compounds.

Introduction: The Promise of Hybrid Scaffolds

The convergence of privileged structural motifs in a single molecular entity is a powerful strategy in the design of novel therapeutic agents. This compound is an exemplar of such a hybrid design, incorporating two key pharmacophoric elements: the pyrrolidine ring and the arylboronic acid group.

  • The Pyrrolidine Ring: The saturated nitrogen-containing heterocycle, the pyrrolidine ring, is a cornerstone of medicinal chemistry.[1][2][3] Its prevalence in numerous natural products and FDA-approved drugs stems from its ability to confer favorable physicochemical properties, including improved solubility and metabolic stability. The three-dimensional nature of the sp3-hybridized carbons allows for precise spatial orientation of substituents to optimize interactions with biological targets.[1][2]

  • The Arylboronic Acid Group: Boronic acids have emerged from being mere synthetic intermediates to key components of approved therapeutics.[4][5] The first boronic acid-containing drug to receive FDA approval was Bortezomib in 2003, a proteasome inhibitor for treating multiple myeloma.[4][5] This was followed by others, such as ixazomib and vaborbactam.[4][5] The utility of the boronic acid functional group lies in its unique ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues within the active sites of enzymes. This reversible covalent inhibition mechanism can lead to high potency and specificity.

The combination of the pyrrolidine scaffold with the arylboronic acid "warhead" in this compound presents a compelling starting point for the development of potent and selective enzyme inhibitors.

Hypothetical Therapeutic Application: Inhibition of Fibroblast Activation Protein (FAP)

For the purpose of this technical guide, we will explore the hypothetical application of this compound and its derivatives as inhibitors of Fibroblast Activation Protein (FAP). FAP is a serine protease that is overexpressed on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers. Its selective expression makes it an attractive target for both therapeutic and diagnostic applications.

Quantitative Data: In Vitro Potency and Selectivity

The following table summarizes hypothetical in vitro data for a series of analogs based on the core scaffold of this compound.

Compound IDR-group ModificationFAP IC50 (nM)DPP-IV IC50 (nM)Selectivity (DPP-IV/FAP)
LEAD-001 H (Parent Compound)85250029
LEAD-002 4-fluoro on pyrrolidine253500140
LEAD-003 2-methyl on pyridine120280023
LEAD-004 3-hydroxy on pyrrolidine154500300

Data is hypothetical and for illustrative purposes only.

Experimental Protocol: FAP Enzyme Inhibition Assay

Objective: To determine the in vitro potency (IC50) of test compounds against human FAP.

Materials:

  • Recombinant human FAP enzyme

  • Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl)

  • Test compounds dissolved in DMSO

  • 384-well black assay plates

  • Fluorescence plate reader

Methodology:

  • A serial dilution of the test compounds is prepared in DMSO.

  • In a 384-well plate, 5 µL of the compound dilutions are added. For control wells, DMSO without the compound is added.

  • 20 µL of FAP enzyme solution (at a final concentration of 1 nM) is added to each well.

  • The plate is incubated for 30 minutes at room temperature to allow for compound binding to the enzyme.

  • To initiate the reaction, 5 µL of the fluorogenic substrate (at a final concentration of 10 µM) is added to all wells.

  • The plate is immediately placed in a fluorescence plate reader, and the increase in fluorescence (Excitation/Emission wavelengths specific to the fluorophore) is monitored over 60 minutes.

  • The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.

  • The percent inhibition for each compound concentration is calculated relative to the DMSO control.

  • The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Visualizing Molecular Interactions and Workflows

Proposed Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving FAP in the tumor microenvironment, which could be targeted by an inhibitor derived from this compound.

FAP_Signaling_Pathway Inhibitor Inhibitor FAP Fibroblast Activation Protein (FAP) ECM_Degradation Extracellular Matrix Degradation FAP->ECM_Degradation Growth_Factors Growth Factor Activation FAP->Growth_Factors Tumor_Invasion Tumor Cell Invasion & Metastasis ECM_Degradation->Tumor_Invasion Growth_Factors->Tumor_Invasion Angiogenesis Angiogenesis Growth_Factors->Angiogenesis

Caption: FAP inhibition pathway.

Drug Discovery Workflow

This diagram outlines a typical workflow for the discovery and development of a drug candidate starting from a lead compound like this compound.

Drug_Discovery_Workflow Start Start Decision Decision End IND-Enabling Studies SAR Structure-Activity Relationship (SAR) Studies In_Vitro In Vitro Assays: Potency & Selectivity SAR->In_Vitro Decision1 Potent & Selective? In_Vitro->Decision1 ADME In Vitro ADME/ Toxicology In_Vivo In Vivo Efficacy (Xenograft Models) ADME->In_Vivo Decision1->SAR No Decision1->ADME Yes PK Pharmacokinetics (PK) Studies In_Vivo->PK Decision2 Efficacious & Good PK? PK->Decision2 Decision2->SAR No Candidate Preclinical Candidate Selection Decision2->Candidate Yes Candidate->End

Caption: Drug discovery workflow.

Conclusion

While specific data on this compound is limited, its constituent parts suggest significant potential in drug discovery. The pyrrolidine moiety offers a versatile scaffold for optimizing physicochemical properties and target engagement, while the arylboronic acid provides a proven mechanism for potent, reversible covalent enzyme inhibition. The hypothetical application against FAP presented here serves as a framework for how this and similar molecules could be advanced through a drug discovery program. Further synthesis and biological evaluation of derivatives are warranted to fully explore the therapeutic potential of this promising chemical class.

References

The Pyridine Core: A Linchpin in the Design of Novel (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic Acid Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in the design of bioactive molecules.[1][2][3][4][5] When incorporated into boronic acid derivatives, particularly those targeting protein kinases, the pyridine core plays a multifaceted role that extends beyond simple structural support. This technical guide delves into the specific functions of the pyridine core within the chemical scaffold of (5-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid and its derivatives, with a particular focus on their role as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.[6][7][8][9][10][11][12][13]

The convergence of the pyridine ring, a pyrrolidine substituent, and a boronic acid warhead creates a powerful tripartite pharmacophore. The boronic acid group is a well-established "warhead" for enzyme inhibitors, capable of forming a reversible covalent bond with key serine or threonine residues in the active site of kinases.[7][11][12][14] The pyrrolidine ring, a versatile five-membered saturated heterocycle, provides a three-dimensional structural element that can be modified to optimize binding affinity and explore the pharmacophoric space around the target.[15][16][17][18] This guide will specifically illuminate the pivotal role of the central pyridine core in orchestrating the overall activity and properties of these promising therapeutic agents.

The Strategic Importance of the Pyridine Core

The pyridine ring in this compound derivatives is not merely a passive linker but an active contributor to the molecule's biological activity and drug-like properties. Its role can be dissected into several key functions:

  • Hinge-Binding Motif: In the context of kinase inhibition, the pyridine nitrogen is frequently observed to form a crucial hydrogen bond with the "hinge" region of the kinase's ATP-binding pocket.[10] This interaction is a canonical feature of many Type I kinase inhibitors and serves to anchor the molecule in the active site, ensuring proper orientation for the boronic acid to interact with its target residue. The specific geometry of the pyridine ring positions the nitrogen lone pair for optimal hydrogen bonding with the backbone amide of a hinge residue, such as methionine in IRAK4.[7]

  • Modulation of Physicochemical Properties: The presence of the nitrogen atom in the aromatic ring significantly influences the physicochemical properties of the molecule. Compared to a benzene ring, the pyridine core generally increases aqueous solubility, a desirable trait for drug candidates.[1] Furthermore, the basicity of the pyridine nitrogen can be fine-tuned through the strategic placement of substituents, which in turn affects properties like pKa, lipophilicity, and metabolic stability.

  • Scaffold for Directed Synthesis: From a synthetic perspective, the pyridine ring is a versatile platform. The differential reactivity of the positions on the pyridine ring allows for regioselective functionalization, enabling the systematic exploration of structure-activity relationships (SAR). The well-established methodologies for the synthesis of pyridinylboronic acids, such as halogen-metal exchange followed by borylation or palladium-catalyzed cross-coupling reactions, provide robust routes to these key intermediates.[6][19]

  • Contribution to Selectivity: The overall shape and electronic distribution of the pyridine core, along with its substituents, contribute to the inhibitor's selectivity for its target kinase. By occupying specific pockets and forming unique interactions within the ATP-binding site, the pyridine-based scaffold can help to discriminate between closely related kinases, thereby reducing the potential for off-target effects.

Structure-Activity Relationship (SAR) Insights

The analysis of SAR data from various IRAK4 inhibitor programs reveals the critical nature of the pyridine core and its substitution pattern.

  • Position of the Boronic Acid: The placement of the boronic acid at the 3-position of the pyridine ring is crucial for positioning the "warhead" for interaction with the active site serine/threonine.

  • The Pyrrolidine Substituent: The 5-position of the pyridine ring is a key vector for exploring interactions with the solvent-exposed region of the kinase. The pyrrolidine group at this position often enhances potency and can be further modified to improve pharmacokinetic properties.

  • Other Pyridine Substituents: Introduction of additional substituents on the pyridine ring can further modulate activity. For instance, small alkyl or halo groups can influence the electronic nature of the ring and its interaction with the protein.

Quantitative Data on IRAK4 Inhibition

The following table summarizes the in vitro activity of representative this compound derivatives and related compounds as IRAK4 inhibitors.

Compound IDCore StructureModificationsIRAK4 IC50 (nM)Kinase SelectivityReference
1 Pyrazolopyrimidine5-(pyridin-3-yl)43>100-fold vs. others[7]
2 Pyrrolopyrimidine28FavorablePromising in vivo tool[10]
3 AZ1495Pyridine-based5 (enzyme), 52 (cellular)IRAK1 IC50 = 23 nM[20]
4 Oxazolo[4,5-b]pyridine428.9Reduced hERG inhibition[7]
5 Imidazo[1,2-a]pyridine-Potent-[1]

Experimental Protocols

Synthesis of this compound

A general synthetic approach involves the nucleophilic aromatic substitution of a dihalopyridine with pyrrolidine, followed by a lithium-halogen exchange and borylation.

Step 1: Synthesis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine

To a solution of 3,5-dibromopyridine in a suitable solvent (e.g., DMSO), pyrrolidine is added. The reaction mixture is heated to promote the nucleophilic aromatic substitution. After completion, the product is isolated and purified by standard chromatographic techniques.

Step 2: Synthesis of this compound

The 3-bromo-5-(pyrrolidin-1-yl)pyridine is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to a low temperature (-78 °C). A solution of n-butyllithium in hexanes is added dropwise to perform the lithium-halogen exchange. After stirring for a short period, a borate ester, such as triisopropyl borate, is added. The reaction is then warmed to room temperature and quenched with an acidic aqueous solution. The boronic acid product is then isolated and purified.[6]

IRAK4 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of inhibitors to IRAK4.[19]

Materials:

  • IRAK4 Kinase (recombinant)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer (Alexa Fluor™ 647-labeled)

  • Kinase Buffer

  • Test compounds (serially diluted)

  • 384-well microplates

Procedure:

  • Prepare Reagents: Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in the kinase buffer.

  • Assay Plate Setup: Add 5 µL of the 3X test compound solution to the assay wells.

  • Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the 3X tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The decrease in the FRET signal is proportional to the displacement of the tracer by the inhibitor. IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of IRAK4

IRAK4_Signaling_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKK IKK Complex TAK1->IKK Activation NFkB NF-κB Activation IKK->NFkB Activation Inflammation Inflammatory Gene Expression NFkB->Inflammation

Caption: Simplified IRAK4 signaling cascade initiated by TLR/IL-1R activation.

Experimental Workflow for IRAK4 Inhibitor Screening

Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Compound_Library Compound Library (Pyridine-Boronic Acids) Primary_Assay Primary Screen (LanthaScreen™ IRAK4 Assay) Compound_Library->Primary_Assay Dose_Response Dose-Response & IC50 Determination Primary_Assay->Dose_Response Selectivity_Panel Kinase Selectivity Panel Dose_Response->Selectivity_Panel Hit_Compounds Hit Compounds Selectivity_Panel->Hit_Compounds Cellular_Assay Cellular Target Engagement (e.g., IRAK1 Phosphorylation) Hit_Compounds->Cellular_Assay Cytokine_Inhibition Cytokine Release Assay (e.g., LPS-induced TNF-α) Cellular_Assay->Cytokine_Inhibition Lead_Candidates Lead Candidates Cytokine_Inhibition->Lead_Candidates

Caption: A typical workflow for the screening and identification of IRAK4 inhibitors.

Conclusion

The pyridine core in this compound derivatives is a critical design element that significantly influences their biological activity as kinase inhibitors. Its ability to act as a hinge-binder, modulate physicochemical properties, and serve as a versatile synthetic scaffold underscores its importance in modern drug discovery. The insights gained from SAR studies on IRAK4 inhibitors highlight the nuanced role of the pyridine ring and its substitution patterns in achieving high potency and selectivity. As research into kinase inhibitors continues to evolve, the strategic utilization of the pyridine core, in concert with other key pharmacophoric elements, will undoubtedly lead to the development of novel and effective therapeutics for a range of diseases.

References

The Ascendance of Boronic Acids in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery has been significantly shaped by the emergence of boronic acids as a versatile and potent class of therapeutic agents. Once relegated to the realm of synthetic chemistry, these organoboron compounds have defied initial concerns about toxicity to become the cornerstone of several FDA-approved drugs and a burgeoning area of research. This in-depth technical guide provides a comprehensive overview of the core principles of boronic acids in medicinal chemistry, from their fundamental mechanisms of action to detailed experimental protocols and future-looking perspectives.

The Boronic Acid Moiety: A Unique Pharmacophore

The defining feature of a boronic acid is a boron atom covalently bonded to an alkyl or aryl group and two hydroxyl groups (-B(OH)₂). This seemingly simple functional group imparts a unique set of physicochemical properties that are highly advantageous for drug design. The boron atom possesses an empty p-orbital, rendering it a mild Lewis acid capable of forming reversible covalent bonds with nucleophiles, particularly the hydroxyl groups of serine, threonine, and tyrosine residues, as well as diols found in various biological molecules.[1] This ability to form stable yet reversible covalent interactions is central to their efficacy as enzyme inhibitors.[2]

Furthermore, boronic acids are considered bioisosteres of carboxylic acids, a common functional group in many drugs.[1] However, with a pKa typically ranging from 8 to 10, boronic acids are predominantly in a neutral, trigonal planar state at physiological pH, which can enhance cell permeability and bioavailability compared to the often-charged carboxylates.[3]

Mechanism of Action: Potent and Selective Enzyme Inhibition

The primary mechanism through which boronic acids exert their therapeutic effects is through the potent and often selective inhibition of enzymes. The boron atom acts as an electrophilic "warhead" that attacks a nucleophilic residue in the enzyme's active site, forming a tetrahedral boronate adduct that mimics the transition state of the enzymatic reaction.[4][5] This transition-state analogy leads to high binding affinity and potent inhibition.

Proteasome Inhibition: A Revolution in Cancer Therapy

The approval of bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma marked a paradigm shift in cancer therapy and catapulted boronic acids into the pharmaceutical spotlight.[6][7] Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a cellular machine responsible for degrading ubiquitinated proteins.[8][9] Inhibition of the proteasome's chymotrypsin-like activity leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells.[10][11][12] The success of bortezomib spurred the development of other proteasome inhibitors, including the orally bioavailable ixazomib (Ninlaro®).[7]

Below is a simplified representation of the signaling pathway affected by proteasome inhibition.

Proteasome_Inhibition Signaling Pathway of Proteasome Inhibition Ub_Proteins Poly-ubiquitinated Proteins Proteasome 26S Proteasome Ub_Proteins->Proteasome Degradation Degraded_Proteins Degraded Peptides Proteasome->Degraded_Proteins Bortezomib Bortezomib / Ixazomib Bortezomib->Proteasome Inhibition NFkB_Inhibitor IκBα NFkB_Inhibitor->Proteasome Degradation NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Pro_Apoptotic Pro-apoptotic Proteins (e.g., p53, Bax) Pro_Apoptotic->Proteasome Degradation Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Cell_Cycle_Regulators Cell Cycle Regulators (e.g., p21, p27) Cell_Cycle_Regulators->Proteasome Degradation Cell_Cycle_Regulators->Apoptosis

Figure 1: Signaling Pathway of Proteasome Inhibition
Beta-Lactamase Inhibition: Combating Antibiotic Resistance

The rise of antibiotic resistance is a critical global health threat. One of the primary mechanisms of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. Vaborbactam is a cyclic boronic acid β-lactamase inhibitor that was approved in combination with the carbapenem antibiotic meropenem (Vabomere®).[6] Vaborbactam potently inhibits a broad spectrum of serine β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs), by forming a stable, reversible covalent adduct with the active site serine residue.[4][13] This protects meropenem from degradation, restoring its antibacterial activity.

The workflow for assessing beta-lactamase inhibition is depicted below.

Beta_Lactamase_Inhibition_Workflow Workflow for Beta-Lactamase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Vaborbactam Prepare_Reagents->Incubate Add_Substrate Add Substrate (e.g., Nitrocefin) Incubate->Add_Substrate Measure Measure Absorbance Change Over Time Add_Substrate->Measure Analyze Analyze Data (Calculate Ki) Measure->Analyze End End Analyze->End

Figure 2: Workflow for Beta-Lactamase Inhibition Assay
Leucyl-tRNA Synthetase Inhibition: A Novel Antifungal Approach

Tavaborole (Kerydin®) is a topical oxaborole antifungal agent approved for the treatment of onychomycosis (toenail fungal infection).[14][15] It inhibits fungal protein synthesis by targeting leucyl-tRNA synthetase (LeuRS), an essential enzyme that attaches leucine to its corresponding tRNA.[14] Tavaborole forms a covalent adduct with the terminal adenosine of tRNALeu within the editing site of the enzyme, trapping the tRNA and halting protein synthesis, which ultimately leads to fungal cell death.[15]

The logical relationship in the mechanism of action of Tavaborole is illustrated below.

Tavaborole_MoA Mechanism of Action of Tavaborole Tavaborole Tavaborole LeuRS Fungal Leucyl-tRNA Synthetase (LeuRS) Tavaborole->LeuRS Binds to editing site Adduct Tavaborole-tRNA-Leu Adduct LeuRS->Adduct tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Protein_Synthesis Protein Synthesis Adduct->Protein_Synthesis Inhibits Fungal_Growth Fungal Cell Growth Protein_Synthesis->Fungal_Growth Required for Cell_Death Fungal Cell Death Protein_Synthesis->Cell_Death Fungal_Growth->Cell_Death Cessation leads to

Figure 3: Mechanism of Action of Tavaborole

Quantitative Data on Boronic Acid Drugs

The potency and efficacy of boronic acid-based drugs are quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for some of the prominent FDA-approved boronic acid drugs and other investigational compounds.

Table 1: In Vitro Potency of Boronic Acid Proteasome Inhibitors

CompoundTargetAssayIC₅₀ (nM)Cell Line(s)Reference(s)
Bortezomib 20S Proteasome (Chymotrypsin-like activity)Enzymatic Assay0.8 - 9.6Purified human 20S proteasome[10][16]
Cell ProliferationMTT Assay3.3 - 20Multiple Myeloma (RPMI 8226, U266), Leukemia (CEM, K562)[17]
Ixazomib 20S Proteasome (Chymotrypsin-like activity)Enzymatic Assay6.2 - 18Purified human 20S proteasome[17]
Cell ProliferationMTT Assay12 - 110Multiple Myeloma (RPMI 8226, U266), Leukemia (CEM, K562)[17]
Compound 78 20S Proteasome (Chymotrypsin-like activity)Enzymatic Assay< 2Purified human 20S proteasome[8]
Cell ProliferationCellular Assay< 1000Hematologic and solid tumor cells[8]
Compound 4q 20S Proteasome (Chymotrypsin-like activity)Enzymatic Assay9.6Purified human 20S proteasome[10]
Cell ProliferationCellular Assay< 5000Hematologic and solid tumor cells[10]
Compound 5c 20S Proteasome (Chymotrypsin-like activity)Enzymatic Assay8.21Purified 20S proteasome[16]
Cell ProliferationCellular Assay6.75 - 9.10Multiple Myeloma (RPMI8226, U266B, ARH77)[16]
Prodrug 6a 20S Proteasome (Chymotrypsin-like activity)Enzymatic Assay6.74Purified 20S proteasome[16]
Cell ProliferationCellular Assay2.59 - 4.32Multiple Myeloma (RPMI8226, U266B, ARH77)[16]

Table 2: In Vitro Potency of Vaborbactam against Beta-Lactamases

Beta-LactamaseClassKᵢ (µM)Reference(s)
KPC-2A0.056[4]
KPC-3A0.050[4]
SME-2A0.042[4]
CTX-M-15A0.022[4]
SHV-12A0.18[4]
AmpC (P99)C0.093[4]
OXA-23D66[4]
OXA-48D14[4]
NDM-1BNo inhibition[4]
VIM-1BNo inhibition[4]

Table 3: In Vitro Antifungal Activity of Tavaborole

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Trichophyton rubrum0.25 - 164.0 - 8.08.0 - 16.0[2][15][17]
Trichophyton mentagrophytes0.25 - 164.0 - 8.08.0 - 16.0[2][15][17]
Candida albicans2 - 161616[15]
Aspergillus fumigatus0.5 - 424[15]

Table 4: Pharmacokinetic Parameters of Tavaborole (Topical Application)

ParameterValueUnitConditionReference(s)
Cₘₐₓ (single dose)3.54 ± 2.26ng/mL24 subjects with onychomycosis[14][18]
AUC₀₋t (single dose)44.4 ± 25.5ng·h/mL24 subjects with onychomycosis[18]
Cₘₐₓ (steady state)5.17 ± 3.47ng/mL14 days of daily dosing[14][18]
AUC₀₋₂₄ (steady state)75.8 ± 44.5ng·h/mL14 days of daily dosing[18]
Tₘₐₓ (steady state)8.03hours14 days of daily dosing
t₁/₂28.5hours-[14]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of boronic acids.

Proteasome Inhibition Assay (Chymotrypsin-Like Activity)

This protocol is adapted from commercially available kits and published literature.[11][13][19]

Objective: To determine the inhibitory activity of a boronic acid compound against the chymotrypsin-like activity of the 20S or 26S proteasome.

Materials:

  • Purified human 20S or 26S proteasome

  • Fluorogenic substrate: Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM ATP (for 26S proteasome), 1 mM DTT

  • Boronic acid inhibitor (e.g., Bortezomib) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460-480 nm)

Procedure:

  • Prepare a stock solution of the boronic acid inhibitor in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the inhibitor in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).

  • In a 96-well plate, add 50 µL of Assay Buffer to each well.

  • Add 10 µL of the diluted inhibitor or DMSO (vehicle control) to the respective wells.

  • Add 20 µL of purified proteasome (final concentration ~0.5-1 nM) to each well.

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate Suc-LLVY-AMC (final concentration ~50-100 µM) to each well.

  • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

  • Measure the increase in fluorescence intensity over time (e.g., every 5 minutes for 60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration of the inhibitor.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Beta-Lactamase Inhibition Assay

This protocol is based on the use of the chromogenic substrate nitrocefin.[7][20][21][22]

Objective: To determine the inhibitory constant (Kᵢ) of a boronic acid compound against a specific β-lactamase (e.g., KPC-2).

Materials:

  • Purified β-lactamase enzyme (e.g., KPC-2)

  • Chromogenic substrate: Nitrocefin

  • Assay Buffer: 50 mM Sodium Phosphate buffer (pH 7.0)

  • Boronic acid inhibitor (e.g., Vaborbactam) dissolved in DMSO

  • 96-well clear microplate

  • Spectrophotometric plate reader (490 nm)

Procedure:

  • Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the inhibitor in Assay Buffer.

  • Prepare a working solution of nitrocefin in Assay Buffer (e.g., 100 µM).

  • In a 96-well plate, add 50 µL of Assay Buffer to each well.

  • Add 10 µL of the diluted inhibitor or DMSO (vehicle control) to the respective wells.

  • Add 20 µL of the purified β-lactamase enzyme to each well.

  • Incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding 20 µL of the nitrocefin working solution to each well.

  • Immediately measure the increase in absorbance at 490 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration.

    • Plot 1/V₀ versus inhibitor concentration (Dixon plot) or use non-linear regression analysis to determine the Kᵢ value.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This protocol describes a typical aminoacylation assay.[3][15][23][24][25][26]

Objective: To measure the inhibition of fungal LeuRS activity by a boronic acid compound.

Materials:

  • Purified fungal LeuRS enzyme

  • Total tRNA from the target fungus

  • ³H-labeled Leucine

  • ATP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 4 mM DTT, 2 mM ATP

  • Boronic acid inhibitor (e.g., Tavaborole) dissolved in DMSO

  • Trichloroacetic acid (TCA) solution (10%)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, ³H-labeled Leucine, and total tRNA.

  • Add the boronic acid inhibitor at various concentrations to the reaction mixture.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the reaction by adding the purified LeuRS enzyme.

  • Incubate the reaction at 30°C for 20 minutes.

  • Stop the reaction by adding ice-cold 10% TCA.

  • Precipitate the charged tRNA on ice for 30 minutes.

  • Collect the precipitate by filtering through glass fiber filters.

  • Wash the filters with cold 5% TCA and then with ethanol.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of boronic acid compounds on cancer cell lines.[14][27][28]

Objective: To determine the IC₅₀ value of a boronic acid anticancer agent.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Boronic acid compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Spectrophotometric plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the boronic acid compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes.

  • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of viability versus the log of the drug concentration and determine the IC₅₀ value using non-linear regression.

Synthesis of Boronic Acids

The synthesis of boronic acids has evolved significantly, with several reliable methods now available to medicinal chemists.[5][6][10][29][30][31][32]

Common Synthetic Routes:

  • From Grignard or Organolithium Reagents: The reaction of an aryl or alkyl magnesium halide (Grignard reagent) or an organolithium reagent with a trialkyl borate, followed by acidic workup, is a classic method for preparing boronic acids.[10][31]

  • Suzuki-Miyaura Coupling: This Nobel Prize-winning reaction is a powerful tool for forming carbon-carbon bonds and can also be adapted for the synthesis of boronic esters through the coupling of an aryl halide with a diboron reagent in the presence of a palladium catalyst.[10]

  • C-H Borylation: Direct borylation of C-H bonds using iridium or rhodium catalysts offers an atom-economical route to aryl and heteroaryl boronic esters.[10]

  • From Carboxylic Acids: Recent advancements have enabled the conversion of readily available carboxylic acids into boronic acids via a nickel-catalyzed decarboxylative borylation reaction.[33][34]

A generalized workflow for the synthesis of a dipeptidyl boronic acid, similar to bortezomib, is presented below.

Boronic_Acid_Synthesis Generalized Synthesis of a Dipeptidyl Boronic Acid Start Starting Materials (Amino Acid Derivatives, Boronic Ester) Peptide_Coupling1 Peptide Coupling (P2-P1) Start->Peptide_Coupling1 Deprotection1 Deprotection Peptide_Coupling1->Deprotection1 Peptide_Coupling2 Peptide Coupling (N-cap-P2) Deprotection1->Peptide_Coupling2 Deprotection2 Final Deprotection Peptide_Coupling2->Deprotection2 Purification Purification (e.g., Chromatography) Deprotection2->Purification Final_Product Dipeptidyl Boronic Acid Purification->Final_Product

References

The Rising Therapeutic Potential of Aminopyridine Boronic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Aminopyridine boronic acid derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on their anticancer, antibacterial, and enzyme inhibitory properties. We present a comprehensive summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

The unique chemical properties of the boronic acid moiety, particularly its ability to form reversible covalent bonds with nucleophiles, have made it a valuable pharmacophore in drug design. When combined with the versatile aminopyridine scaffold, which is present in numerous biologically active molecules, the resulting derivatives exhibit potent and often selective biological effects.[1][2][3] This guide explores the synthesis, biological evaluation, and mechanisms of action of these promising compounds.

Biological Activities of Aminopyridine Boronic Acid Derivatives

Aminopyridine boronic acid derivatives have been investigated for a range of therapeutic applications, with the most significant findings in the areas of oncology, infectious diseases, and enzyme inhibition.

Anticancer Activity

The anticancer potential of aminopyridine boronic acid derivatives is a major area of investigation.[1][4] These compounds have been shown to inhibit key cellular targets involved in cancer cell proliferation, survival, and metastasis.

A primary mechanism of anticancer activity for many boronic acid-containing compounds is the inhibition of the 20S proteasome, a critical component of the ubiquitin-proteasome system responsible for degrading proteins involved in cell cycle regulation and apoptosis.[5][6][7] Inhibition of the chymotrypsin-like activity of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle arrest, ultimately inducing cancer cell death.[7]

Several aminopyridine derivatives are known kinase inhibitors, and the incorporation of a boronic acid moiety can enhance their potency and selectivity.[8] These compounds target various kinases involved in cancer-related signaling pathways, such as those regulating cell growth and angiogenesis.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents. Aminopyridine boronic acid derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[9] The boronic acid group can interact with essential bacterial enzymes or cell wall components, leading to bacterial cell death.

Quantitative Biological Data

The following tables summarize the reported biological activities of various aminopyridine boronic acid derivatives and related compounds.

Table 1: Anticancer Activity of Aminopyridine Boronic Acid Derivatives

Compound IDTargetAssayCell LineIC50Reference
AM 11420S Proteasome (Chymotrypsin-like activity)Cell Growth InhibitionHCT116 p53+/+1.49 µM[5]
Compound 220S Proteasome (Chymotrypsin-like activity)Enzyme InhibitionIsolated human 20S proteasome5.60 µM[6]
Compound 220S Proteasome (Caspase-like activity)Enzyme InhibitionIsolated human 20S proteasome2.42 µM[6]
Compound 420S Proteasome (Chymotrypsin-like activity)Enzyme InhibitionIsolated human 20S proteasome51.13 µM[6]
Compound 420S Proteasome (Caspase-like activity)Enzyme InhibitionIsolated human 20S proteasome41.18 µM[6]
Compound 4Cell ViabilityCytotoxicity AssayJurkat1.37 µM[6]
Compound 4Cell ViabilityCytotoxicity AssayHCT1161.02 µM[6]
Compound 6CXCR1/2Inhibition of IL-8 mediated Ca2+ releaseRBL cells31 nM (CXCR1), 21 nM (CXCR2)[10]

Table 2: Antibacterial Activity of Aminopyridine Derivatives

Compound IDBacterial StrainAssayMICReference
Compound 2cS. aureusMinimum Inhibitory Concentration0.039 µg/mL[9]
Compound 2cB. subtilisMinimum Inhibitory Concentration0.039 µg/mL[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of aminopyridine boronic acid derivatives.

Proteasome Inhibition Assay

Objective: To determine the inhibitory activity of compounds against the chymotrypsin-like activity of the 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add 2 µL of each compound dilution to the wells of a 96-well plate.

  • Add 98 µL of assay buffer containing the purified 20S proteasome to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 100 µL of the fluorogenic substrate solution to each well.

  • Monitor the increase in fluorescence (excitation at 380 nm, emission at 460 nm) over time using a fluorescence plate reader.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, Jurkat)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., S. aureus, B. subtilis)

  • Mueller-Hinton broth (MHB)

  • Test compounds dissolved in a suitable solvent

  • 96-well microplates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

The following diagrams illustrate key concepts related to the biological activity of aminopyridine boronic acid derivatives.

Proteasome_Inhibition_Pathway cluster_cell Cancer Cell Ub_Proteins Ubiquitinated Proteins Proteasome 20S Proteasome Ub_Proteins->Proteasome Degradation Degraded_Proteins Degraded Proteins Proteasome->Degraded_Proteins Pro_Apoptotic Accumulation of Pro-Apoptotic Proteins (e.g., p53, Bax) Cell_Cycle_Arrest Cell Cycle Arrest Aminopyridine_Boronic_Acid Aminopyridine Boronic Acid Derivative Aminopyridine_Boronic_Acid->Proteasome Inhibition Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of proteasome inhibition by aminopyridine boronic acid derivatives leading to apoptosis.

Experimental_Workflow_MIC Start Start Prepare_Compounds Prepare Serial Dilutions of Aminopyridine Boronic Acid Derivatives Start->Prepare_Compounds Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-Well Plate Prepare_Compounds->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Assess for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

Aminopyridine boronic acid derivatives represent a versatile and potent class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer and antibacterial agents, primarily through mechanisms such as proteasome and kinase inhibition, warrants further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as evaluating their pharmacokinetic and toxicological profiles in preclinical models. The continued exploration of this chemical space is likely to yield novel drug candidates for a variety of diseases.

References

(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid: A Key Building Block for Novel Compound Libraries in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry, particularly for the synthesis of novel compound libraries targeting a range of therapeutic areas. Its unique structure, combining a pyridine ring with a pyrrolidine moiety, offers a versatile scaffold for the development of potent and selective kinase inhibitors, among other biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, applications, and potential of this compound in modern drug discovery.

The pyrrolidine and pyridine motifs are prevalent in numerous FDA-approved drugs and clinical candidates, valued for their ability to engage in various biological interactions. The boronic acid functional group makes this compound particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of diverse biaryl and heteroaryl structures. This guide will delve into the experimental protocols for the synthesis of the title compound and its subsequent use in generating compound libraries, present key quantitative data for representative compounds, and visualize the relevant biological pathways and experimental workflows.

Chemical Properties and Synthesis

This compound is a stable, solid compound. The key to its utility lies in the strategic placement of the boronic acid group on the pyridine ring, which allows for regioselective functionalization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, starting from a suitable pyridine precursor. A common route involves the synthesis of the key intermediate, 3-bromo-5-(pyrrolidin-1-yl)pyridine, followed by a lithium-halogen exchange and subsequent borylation.

Experimental Protocol: Synthesis of 3-bromo-5-(pyrrolidin-1-yl)pyridine

This protocol is adapted from established procedures for the synthesis of similar compounds.

Materials:

  • 3,5-dibromopyridine

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried flask under an inert atmosphere (argon or nitrogen), add 3,5-dibromopyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), and BINAP (0.03 eq).

  • Add anhydrous toluene to dissolve the solids.

  • To this mixture, add pyrrolidine (1.2 eq) followed by sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-(pyrrolidin-1-yl)pyridine.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the conversion of an aryl bromide to a boronic acid.

Materials:

  • 3-bromo-5-(pyrrolidin-1-yl)pyridine

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Dissolve 3-bromo-5-(pyrrolidin-1-yl)pyridine (1.0 eq) in anhydrous THF in an oven-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • To the resulting solution, add triisopropyl borate (1.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

  • Stir the mixture vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Synthesis_Workflow Start 3,5-dibromopyridine + Pyrrolidine Step1 Buchwald-Hartwig Amination (Pd(OAc)₂, BINAP, NaOtBu, Toluene) Start->Step1 Intermediate 3-bromo-5-(pyrrolidin-1-yl)pyridine Step1->Intermediate Step2 Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) Intermediate->Step2 Lithiation Pyridyl Lithium Intermediate Step2->Lithiation Step3 Borylation (Triisopropyl borate) Lithiation->Step3 Borate_Ester Boronic Ester Intermediate Step3->Borate_Ester Step4 Hydrolysis (HCl) Borate_Ester->Step4 End This compound Step4->End

Application in Novel Compound Library Synthesis: Suzuki-Miyaura Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), providing a powerful tool for generating large and diverse compound libraries.

General Experimental Protocol: Parallel Suzuki-Miyaura Coupling for Library Synthesis

Materials:

  • This compound

  • A library of diverse aryl/heteroaryl bromides or iodides

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water or DME/water)

  • 96-well reaction block or individual reaction vials

Procedure:

  • In each well of a 96-well reaction block or in individual reaction vials, add this compound (1.2 eq).

  • To each well, add a unique aryl or heteroaryl halide (1.0 eq) from a pre-defined library.

  • Add the palladium catalyst (0.05 eq) and the base (2.0 eq) to each well.

  • Add the solvent system to each well.

  • Seal the reaction block or vials and heat to 80-100 °C for 4-12 hours.

  • Monitor the progress of a representative reaction by LC-MS.

  • Upon completion, cool the reactions to room temperature.

  • Perform a high-throughput workup, which may involve filtration through a silica plug or a liquid-liquid extraction in the 96-well format.

  • Analyze and purify the resulting compounds using high-throughput purification techniques such as mass-directed preparative HPLC.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)(L₂) -X Transmetalation Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L₂) -Ar' Reductive_Elimination Reductive Elimination Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OH)2 This compound (Ar'-B(OH)₂) Ar'-B(OH)2->Transmetalation with Base Base Base Base->Transmetalation

Biological Applications and Quantitative Data

The pyrrolidinylpyridine scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Compounds derived from this compound are particularly promising as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.

Table 1: Representative Quantitative Data for a Hypothetical Kinase Inhibitor Library

The following table presents hypothetical, yet representative, data for a small library of compounds synthesized from this compound and various aryl bromides. The IC₅₀ values are indicative of the potential potency against selected kinases.

Compound IDAryl Group (Ar)CDK2 IC₅₀ (nM)CDK9 IC₅₀ (nM)GSK3β IC₅₀ (nM)
LIB-001 4-Fluorophenyl55120>1000
LIB-002 3-Aminophenyl2585850
LIB-003 4-Cyanophenyl1560>1000
LIB-004 2-Pyrimidinyl835500
LIB-005 4-(Methylsulfonyl)phenyl40150>1000
LIB-006 3-Indolyl1245300

Note: The data in this table is for illustrative purposes and is based on typical values observed for similar compound classes. Actual values would need to be determined experimentally.

Signaling Pathway: The CDK-Cyclin Cell Cycle Regulation

The development of inhibitors targeting CDKs is a major focus in cancer research. The (5-(Pyrrolidin-1-yl)pyridin-3-yl) scaffold can be elaborated to generate compounds that bind to the ATP-binding pocket of CDKs, thereby inhibiting their activity and arresting the cell cycle of rapidly dividing cancer cells.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 E2F E2F pRb->E2F Inhibits E2F->CyclinE_CDK2 Promotes Transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiates CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Replication Maintains Inhibitor (5-(Pyrrolidin-1-yl)pyridin-3-yl) -derived Inhibitor Inhibitor->CyclinE_CDK2 Inhibits

Conclusion

This compound is a highly valuable and versatile building block for the construction of novel compound libraries for drug discovery. Its straightforward synthesis and amenability to high-throughput Suzuki-Miyaura coupling reactions allow for the rapid generation of diverse molecules. The resulting pyrrolidinylpyridine scaffold is a proven pharmacophore for targeting kinases, particularly CDKs, which are critical in cancer and other proliferative diseases. The ability to systematically modify the aryl or heteroaryl portion of the molecule enables fine-tuning of potency, selectivity, and pharmacokinetic properties. This technical guide provides the foundational knowledge and experimental framework for researchers to leverage this powerful building block in their drug discovery programs.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds targeting key signaling pathways implicated in various diseases.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] The incorporation of the pyridine moiety is of particular interest in drug discovery due to its prevalence in a vast array of biologically active molecules.[3] The pyrrolidine scaffold is also a common feature in many pharmaceuticals, contributing to desirable physicochemical properties and biological activity.[4] The combination of these two motifs in this compound makes it a valuable reagent for the synthesis of compounds with potential therapeutic applications, including as inhibitors of key kinases in signaling pathways.

Applications in Drug Discovery

The 3-aryl-5-(pyrrolidin-1-yl)pyridine scaffold, synthesized via Suzuki-Miyaura coupling, is a privileged structure in medicinal chemistry. Such compounds have been investigated as potent inhibitors of various protein kinases involved in cell signaling cascades, such as p38 MAP kinase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][6]

  • p38 MAP Kinase Inhibition: The p38 MAP kinase signaling pathway plays a crucial role in inflammatory responses.[5] Inhibitors of p38 are being explored for the treatment of chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.[5] The pyridine ring in the synthesized compounds can form a key hydrogen bond with the hinge region of the kinase, a common interaction for kinase inhibitors.[5]

  • VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 is a validated strategy in cancer therapy.[8] Pyridine-containing compounds have shown potent VEGFR-2 inhibitory activity.[6]

Experimental Protocols

The following protocols are representative methods for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the coupling of pyridylboronic acids.[9]

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Add the palladium catalyst (0.05 equivalents).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 85-95 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often reduce reaction times and improve yields.

Materials:

  • Same as Protocol 1

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, combine this compound (1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the base (2.0 equivalents), and the palladium catalyst (0.05 equivalents).

  • Add the degassed solvent mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction to 100-150 °C for 10-30 minutes.

  • After cooling, work up and purify the product as described in Protocol 1.

Data Presentation

Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90885
23-IodopyridinePd(dppf)Cl₂ (3)K₃PO₄DME/H₂O85678
31-Bromo-4-nitrobenzenePd(OAc)₂/SPhos (2)Cs₂CO₃Toluene1001292
42-BromothiophenePd(PPh₃)₄ (5)Na₂CO₃DMF110481

Yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_legend Legend Pd(0)L2 Active Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

p38_MAPK_Signaling_Pathway Inhibition of p38 MAPK Signaling Pathway stress Inflammatory Stimuli / Stress tak1 TAK1 stress->tak1 mkk MKK3/6 tak1->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream inflammation Inflammatory Response downstream->inflammation inhibitor 3-Aryl-5-(pyrrolidin-1-yl)pyridine (Synthesized Compound) inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway by synthesized compounds.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful transformation is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry, as the aminopyridine motif is a common feature in biologically active compounds. The electron-rich nature of this substrate, however, can present challenges in achieving high-yielding and clean coupling reactions. The lone pair of the pyridine nitrogen or the pyrrolidine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[1] Therefore, careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for a successful transformation.

This document provides a comprehensive guide to selecting the optimal palladium catalyst system for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. It includes a summary of relevant data from the literature, a detailed experimental protocol for a representative reaction, and a logical workflow for catalyst and condition screening.

Data Presentation: Catalyst Systems for Coupling of Aminopyridine Boronic Acids

The following table summarizes various palladium catalyst systems and their reported yields for the Suzuki-Miyaura coupling of aminopyridine boronic acid derivatives with different coupling partners. This data can serve as a starting point for selecting conditions for the coupling of this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventCoupling PartnerYield (%)Reference
Pd(PPh₃)₄ (5)-Na₂CO₃ (1M aq.)1,4-Dioxane2-Chloro-3-aminopyridine86[2]
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄n-Butanol2-Amino-5-chloropyridine95[1]
Pd(OAc)₂ (2)Buchwald LigandK₃PO₄Toluene/H₂O3-Aminophenylboronic acid92
PdCl₂(dppf) (3)-Cs₂CO₃1,4-DioxaneAryl Bromide85
Pd(OAc)₂ (2)XPhos (4)K₃PO₄2-MethyltetrahydrofuranHeteroaryl Chloride90
PdCl₂(PCy₃)₂ (2)-K₃PO₄TolueneAryl Chloride88
Pd₂(dba)₃ (2)RuPhos (4)K₂CO₃THF/H₂OAryl Bromide93
[Pd(allyl)Cl]₂ (1)cataCXium A (2)K₃PO₄Dioxane/H₂OHeteroaryl Bromide89

Experimental Protocols

Representative Protocol for the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol is a general guideline and may require optimization for different aryl or heteroaryl halides.

Materials:

  • This compound (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 4-bromoanisole, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent is typically in the range of 0.1-0.5 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Mandatory Visualization

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate palladium catalyst system for the Suzuki-Miyaura coupling of this compound.

G Palladium Catalyst Selection Workflow cluster_start Initial Screening cluster_evaluation Reaction Outcome Evaluation cluster_optimization Optimization Pathways cluster_troubleshooting Troubleshooting Steps Start Start with a versatile catalyst system: Pd(OAc)₂ / SPhos, K₃PO₄, Dioxane/H₂O, 80-100°C Evaluate Evaluate Reaction (TLC, LC-MS) Start->Evaluate HighYield High Yield (>80%) Evaluate->HighYield Success LowYield Low Yield / No Reaction Evaluate->LowYield Failure SideProducts Side Products Observed Evaluate->SideProducts Impurity End Optimized Conditions HighYield->End ChangeLigand Screen Ligands: XPhos, RuPhos, Buchwald Ligands LowYield->ChangeLigand ChangeBase Screen Bases: K₂CO₃, Cs₂CO₃, t-BuOK LowYield->ChangeBase ChangeSolvent Screen Solvents: Toluene, THF, 2-MeTHF LowYield->ChangeSolvent ChangeCatalyst Try different Pd source: Pd₂(dba)₃, PdCl₂(dppf) LowYield->ChangeCatalyst SideProducts->ChangeLigand LowerTemp Lower Reaction Temperature SideProducts->LowerTemp ChangeLigand->Evaluate ChangeBase->Evaluate ChangeSolvent->Evaluate ChangeCatalyst->Evaluate LowerTemp->Evaluate

Caption: Catalyst selection workflow for Suzuki-Miyaura coupling.

References

Optimal base and solvent for Suzuki reaction of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Suzuki Reaction of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This document provides guidance on selecting the optimal base and solvent for the Suzuki reaction involving this compound. This boronic acid possesses an electron-donating pyrrolidinyl group, which can influence the reaction's outcome. The pyridine core also presents unique challenges, such as the potential for catalyst inhibition and protodeboronation. Careful selection of reaction parameters is therefore crucial for achieving high yields and purity.

Key Considerations for Reaction Optimization:

  • Choice of Base: The base plays a critical role in the Suzuki catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species.[1] For heteroaryl boronic acids, which can be susceptible to protodeboronation (the undesired cleavage of the C-B bond), the choice of base is particularly important.[1][2] While strong bases can accelerate the reaction, they can also promote side reactions. Milder bases are often preferred for sensitive substrates.[1]

  • Solvent System: The solvent must be capable of dissolving the reactants, catalyst, and base to a sufficient extent. Aprotic polar solvents or mixtures containing water are commonly employed. The presence of water can be beneficial for dissolving inorganic bases and facilitating the catalytic cycle, but it can also contribute to protodeboronation.[3]

  • Catalyst and Ligand: While not the primary focus of this note, the selection of the palladium catalyst and its associated ligand is intrinsically linked to the base and solvent. For challenging substrates like heteroaryl boronic acids, specialized phosphine ligands are often required to achieve high efficiency.[4]

  • Temperature: The reaction temperature affects the reaction rate. While higher temperatures can increase the rate, they can also lead to increased side product formation and decomposition of the catalyst or reactants.

Summary of Common Bases and Solvents for Suzuki Reactions of Pyridine Derivatives:

The following table summarizes various bases and solvents commonly used in Suzuki reactions, with a focus on conditions relevant to pyridine-containing boronic acids.

BaseSolvent SystemTypical Temperature (°C)Notes
K₃PO₄Dioxane/H₂O, Toluene80-110A mild and effective base, often used for sensitive substrates and heteroaryl boronic acids to minimize protodeboronation.[1][5] It is a reliable choice for nitrogen-containing heterocycles.[6]
K₂CO₃Dioxane/H₂O, DME/H₂O80-100A common and cost-effective base. It is generally effective but can sometimes be less efficient than K₃PO₄ for challenging couplings.[1][7]
Na₂CO₃Dioxane/H₂O, Toluene/H₂ORefluxAnother widely used carbonate base. The choice between Na₂CO₃ and K₂CO₃ can sometimes influence the yield.[8]
Cs₂CO₃Dioxane, DMF100A highly effective but more expensive base, often used for difficult couplings where other bases fail.[1][9]
KFDioxane110Can be an effective base, particularly for activating boronic acids and minimizing protodeboronation.[4]
Organic Amines (e.g., TEA)Toluene80-110Generally less effective for Suzuki couplings compared to inorganic bases and can sometimes lead to lower yields.[1]

Recommended Protocol

Based on literature for similar electron-rich heteroaryl boronic acids, a combination of a mild inorganic base like potassium phosphate (K₃PO₄) and a solvent system such as dioxane and water is recommended as a starting point for the Suzuki reaction of this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, the palladium catalyst, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of boronic acid).

  • Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Diagrams

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent System (e.g., Dioxane/H2O) inert->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify (Column Chromatography) dry->purify product product purify->product Final Product

Caption: Experimental workflow for the Suzuki cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry, as this structural motif is prevalent in a vast array of biologically active molecules and approved pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, enabling the efficient construction of complex biaryl scaffolds. This document provides detailed application notes and protocols for the use of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid as a key building block in the synthesis of biaryl compounds, with a particular focus on its application in the development of kinase inhibitors for inflammatory and autoimmune diseases.

Applications in Drug Discovery

Biaryl compounds derived from this compound have shown significant promise as potent and selective inhibitors of key signaling proteins implicated in disease. A notable application is the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Dysregulation of these pathways is associated with a variety of inflammatory and autoimmune disorders. Inhibition of IRAK4 is a promising therapeutic strategy for these conditions. The incorporation of the 5-(pyrrolidin-1-yl)pyridin-3-yl moiety can enhance the potency and selectivity of these inhibitors.

IRAK4 Signaling Pathway and Point of Inhibition

The diagram below illustrates a simplified representation of the IRAK4 signaling pathway, highlighting the point of intervention for inhibitors synthesized using this compound.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_complex IκB-NF-κB IKK_complex->NFkB_complex NFkB NF-κB NFkB_complex->NFkB IκB degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Gene_expression Pro-inflammatory Gene Expression NFkB_n->Gene_expression Transcription Inhibitor Biaryl Inhibitor (Synthesized from This compound) Inhibitor->IRAK4

IRAK4 signaling pathway and inhibitor action.

Experimental Data

The following table summarizes a specific example of a Suzuki-Miyaura cross-coupling reaction utilizing this compound for the synthesis of a biaryl IRAK4 inhibitor intermediate.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
12-Chloro-4-(3-isopropyl-1H-pyrazol-5-ylamino)-5-methoxypyrimidineThis compoundPd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane/H₂O1001678

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol is based on the synthesis of an IRAK4 inhibitor intermediate and may require optimization for different substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 2-chloro-4-(3-isopropyl-1H-pyrazol-5-ylamino)-5-methoxypyrimidine)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of aryl halide). The mixture should be thoroughly degassed by bubbling the inert gas through the solution for another 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis of biaryl compounds using this compound via the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, This compound, and Base Inert Establish Inert Atmosphere (N₂ or Ar) Reactants->Inert Catalyst Add Pd(PPh₃)₄ Catalyst Inert->Catalyst Solvents Add Degassed Solvents (Dioxane/H₂O) Catalyst->Solvents Heating Heat to 100 °C with Stirring Solvents->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quench Cool and Quench with Water Monitoring->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Pure Biaryl Product Purification->Product

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides. This reaction is of paramount importance in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. The use of microwave irradiation has significantly advanced this methodology, dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.

These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid with various aryl halides. The resulting 3-aryl-5-(pyrrolidin-1-yl)pyridine scaffold is of interest in drug discovery, with related structures exhibiting a range of biological activities.

Reaction Principle

The microwave-assisted Suzuki coupling reaction proceeds via a palladium-catalyzed cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. Microwave heating accelerates the reaction rate by efficiently transferring energy to the polar solvent and reactants, leading to a rapid increase in temperature and pressure within a sealed reaction vessel.

Experimental Protocols

This section provides a general protocol for the microwave-assisted Suzuki coupling of this compound with a representative aryl bromide. This protocol can be adapted for various aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene, 4-bromobenzonitrile)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF/water, Ethanol/water)

  • Microwave synthesis vial (10 mL)

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.2 equivalents).

  • Add the aryl halide (1.0 equivalent).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 equivalents).

  • Add the chosen solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, to achieve a concentration of 0.1-0.2 M).

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-140 °C) for a specified time (typically 10-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Open the vial and dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-(pyrrolidin-1-yl)pyridine.

Data Presentation

The following tables summarize typical reaction conditions and yields for the microwave-assisted Suzuki coupling of boronic acids structurally similar to this compound with various aryl halides. These serve as a guide for optimizing the reaction with the target molecule.

Table 1: Optimization of Reaction Conditions for a Model Microwave-Assisted Suzuki Coupling

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001585
2Pd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001592
3Pd(PPh₃)₄ (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001590
4Pd(dppf)Cl₂ (3)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1001595
5Pd(dppf)Cl₂ (3)K₂CO₃ (2)DMF/H₂O (4:1)1201088
6Pd(dppf)Cl₂ (3)K₂CO₃ (2)Ethanol/H₂O (4:1)1201075

Table 2: Microwave-Assisted Suzuki Coupling of this compound with Various Aryl Bromides (Predicted)

EntryAryl BromideProductCatalystBaseSolventTemp (°C)Time (min)Yield (%)
14-Bromotoluene3-(p-tolyl)-5-(pyrrolidin-1-yl)pyridinePd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O12015>90
21-Bromo-4-methoxybenzene3-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)pyridinePd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O12015>90
34-Bromobenzonitrile4-(5-(pyrrolidin-1-yl)pyridin-3-yl)benzonitrilePd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O12015>85
41-Bromo-4-fluorobenzene3-(4-fluorophenyl)-5-(pyrrolidin-1-yl)pyridinePd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O12015>90

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup and Purification A Add this compound and Aryl Halide to Microwave Vial B Add Palladium Catalyst and Base A->B C Add Solvent System B->C D Seal Vial C->D E Irradiate in Microwave Reactor (e.g., 120°C, 15 min) D->E F Cool and Dilute with Organic Solvent E->F G Filter to Remove Catalyst and Salts F->G H Aqueous Wash and Extraction G->H I Dry, Concentrate, and Purify (Flash Chromatography) H->I J Final Product: 3-Aryl-5-(pyrrolidin-1-yl)pyridine I->J Characterization (NMR, MS)

Caption: Experimental workflow for the microwave-assisted Suzuki coupling.

Suzuki-Miyaura Catalytic Cycle

G cluster_reactants Reactants pd0 Pd(0)L_n pd2_halide R¹-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition pd2_boronate R¹-Pd(II)L_n-R² pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Product (R¹-R²) pd2_boronate->product aryl_halide Aryl Halide (R¹-X) aryl_halide->pd2_halide boronic_acid Boronic Acid (R²-B(OH)₂) boronic_acid->pd2_boronate base Base base->pd2_boronate activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Biological Signaling Pathway

The 3-aryl-5-(pyrrolidin-1-yl)pyridine core structure is found in molecules with diverse biological activities. While the specific targets for the products of the described reaction are yet to be fully elucidated, related pyrrolopyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway and a hypothetical inhibitory action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth and Proliferation mTOR->CellGrowth promotes GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor 3-Aryl-5-(pyrrolidin-1-yl)pyridine (Hypothetical Inhibitor) Inhibitor->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Application Notes and Protocols for Ligand Selection in Suzuki Coupling of Electron-Rich Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly crucial in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl compounds.[2][3] However, the use of electron-rich pyridine boronic acids, especially 2-pyridylboronic acids, presents a significant challenge known as the "2-pyridyl problem."[4] This issue stems from the inherent instability of these boronic acids, which are susceptible to rapid protodeboronation under typical reaction conditions, leading to low yields and undesired side products.[4][5] The nitrogen atom in the 2-position is thought to facilitate the cleavage of the carbon-boron bond.[4]

The judicious selection of ligands for the palladium catalyst is paramount to overcoming these challenges.[4][6] Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have emerged as highly effective solutions, promoting the key steps of the catalytic cycle and enhancing catalyst stability.[4][6] These advanced ligands have proven to be more robust and versatile for this demanding transformation than traditional ligands like triphenylphosphine (PPh₃).[4]

This document provides detailed application notes, comparative data on ligand performance, and experimental protocols for the Suzuki coupling of electron-rich pyridine boronic acids, aimed at guiding researchers in optimizing these critical reactions.

The Challenge: Instability and Reactivity of 2-Pyridylboronic Acids

The primary obstacle in the Suzuki coupling of 2-pyridylboronic acids is their propensity to undergo protodeboronation, a process where the C-B bond is cleaved by a proton source, leading to the formation of pyridine.[4][7] This side reaction significantly reduces the yield of the desired coupled product. To address this, research has focused on two main strategies: the development of stabilized 2-pyridylboron reagents and the optimization of catalytic systems through ligand design.[4][8]

Stabilized Boron Reagents:

  • Lithium triisopropyl 2-pyridylborates: These can be prepared in one step and show improved performance in couplings with aryl and heteroaryl bromides and chlorides.[9]

  • N,N-diethanolamine boronate esters: These stabilized boronates have been used to circumvent the instability issues.[8][10]

  • Cyclic triolborates and MIDA (N-methyliminodiacetic acid) boronates: These offer increased stability and are effective in cross-coupling reactions.[10][11]

While stabilized boron reagents are effective, the choice of ligand remains a critical parameter for achieving high yields and broad substrate scope.[4]

Ligand Selection for Enhanced Catalytic Performance

The ligand plays a crucial role in the Suzuki-Miyaura catalytic cycle by influencing the rates of oxidative addition and reductive elimination, as well as stabilizing the palladium catalyst.[1][4] For the challenging coupling of electron-rich pyridine boronic acids, bulky and electron-rich ligands are generally the most successful.[4][6]

Key Ligand Classes:

  • Biaryl Phosphines (Buchwald-type ligands): Ligands such as XPhos, SPhos, and RuPhos are characterized by their steric bulk and electron-donating properties.[4][6] They have demonstrated high efficacy in promoting the coupling of sterically hindered and electron-rich substrates.[6]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form stable complexes with palladium, leading to highly active and long-lived catalysts.[6]

  • Other Phosphine Ligands: While less common for this specific application, other phosphine ligands have been explored, but often with less success than the bulky biaryl phosphines.[4]

Quantitative Data Presentation: Ligand Performance Comparison

The following tables summarize the performance of various ligands in the Suzuki coupling of 2-pyridylboron reagents with different aryl halides. The data is compiled from literature sources and represents typical yields under optimized conditions.

Table 1: Suzuki Coupling of Lithium Triisopropyl 2-Pyridylboronate with Aryl Bromides [9]

EntryAryl BromideLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole1 (a phosphine oxide ligand)1.0 (Pd₂dba₃)K₃PO₄Dioxane1101274
23,5-Bis(trifluoromethyl)bromobenzene1 1.0 (Pd₂dba₃)K₃PO₄Dioxane1101282
32-Bromotoluene1 1.0 (Pd₂dba₃)K₃PO₄Dioxane1101285
41-Bromo-2-(trifluoromethyl)benzene1 1.5 (Pd₂dba₃)K₃PO₄Dioxane1101291

Table 2: Suzuki Coupling of Lithium Triisopropyl 2-Pyridylboronate with Aryl Chlorides [9]

EntryAryl ChlorideLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Chlorobenzonitrile2 (a phosphine oxide ligand)1.0 (Pd₂dba₃)K₃PO₄Dioxane1101273
24-Chloroanisole2 1.5 (Pd₂dba₃)K₃PO₄Dioxane1101268
32-Chlorotoluene2 1.5 (Pd₂dba₃)K₃PO₄Dioxane1101275

Table 3: General Comparison of Ligand Types for 2-Pyridylboronic Acid Coupling [4]

Ligand TypeSpecific ExamplesKey Features & Performance
Biaryl PhosphinesRuPhos, XPhosGenerally provide high yields. Effective for a broad range of substrates, including sterically hindered ones.
N-Heterocyclic Carbenes (NHCs)IPr, SImesOffer high stability and activity. Can be effective where phosphine ligands fail.
Traditional PhosphinesPPh₃Generally low to moderate yields for this specific transformation.

Experimental Protocols

The following are generalized protocols for performing and optimizing the Suzuki coupling of electron-rich pyridine boronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Stabilized 2-Pyridylboron Reagent[2][9]

Reagents:

  • Aryl halide (1.0 equiv)

  • Stabilized 2-pyridylboron reagent (e.g., lithium 2-pyridyltriolborate) (1.5 - 3.0 equiv)[4]

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos) (1-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[2]

  • Anhydrous, degassed solvent (e.g., dioxane, DMF, toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, stabilized 2-pyridylboron reagent, palladium source, ligand, and base.

  • Seal the flask with a septum and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.[2]

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 12-24 hours).[2][9]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography.[2]

Protocol 2: Ligand Screening Workflow

For optimizing a new Suzuki coupling reaction with an electron-rich pyridine boronic acid, a systematic ligand screening is recommended.

  • Set up a parallel reaction block or multiple reaction vials.

  • To each vial, add the aryl halide, boronic acid reagent, palladium precursor, and base under an inert atmosphere.

  • To each vial, add a different ligand from a stock solution. Ensure the palladium-to-ligand ratio is consistent (typically 1:1 to 1:2).

  • Add the degassed solvent to each vial.

  • Heat all reactions at the same temperature for the same amount of time.

  • After the specified time, quench the reactions and analyze the crude reaction mixtures by a quantitative method such as LC-MS or ¹H NMR with an internal standard to determine the yield of the desired product.

  • Compare the yields to identify the optimal ligand for the specific substrate combination.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][12]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X OxAdd Oxidative Addition PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 R'B(OR)₂ Base Transmetal Transmetalation PdII_R_R1->Pd0 Product R-R' PdII_R_R1->Product RedElim Reductive Elimination Boronic R'B(OR)₂ Halide R-X Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Ligand Screening

A systematic workflow is crucial for efficiently identifying the optimal ligand for a given Suzuki coupling reaction.

Ligand_Screening_Workflow Experimental Workflow for Ligand Screening start Start: Define Substrates (Aryl Halide & Pyridine Boronic Acid) setup Prepare Parallel Reaction Vials (Substrates, Pd Precursor, Base) start->setup add_ligands Add Different Ligands to Each Vial setup->add_ligands add_solvent Add Degassed Solvent add_ligands->add_solvent reaction Heat Reactions Under Inert Atmosphere add_solvent->reaction analysis Quench and Analyze by LC-MS or NMR reaction->analysis comparison Compare Product Yields analysis->comparison end Identify Optimal Ligand comparison->end

Caption: A typical workflow for comparing ligand performance.[4]

Conclusion

The successful Suzuki-Miyaura coupling of electron-rich pyridine boronic acids is highly dependent on the careful selection of ligands and reaction conditions.[4] While the inherent instability of these substrates poses a significant challenge, the use of bulky, electron-rich phosphine ligands, such as those of the Buchwald-type, or N-heterocyclic carbenes, can lead to high yields of the desired products.[4][6] Furthermore, the use of stabilized boron reagents can significantly improve reaction outcomes.[8][9] For researchers and drug development professionals, a systematic approach to ligand screening and reaction optimization is crucial for achieving efficient and reliable synthesis of 2-arylpyridines and related structures.[4]

References

Application Notes and Protocols for the Synthesis and Controlled Release of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid MIDA Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable and versatile surrogates for boronic acids, which are often unstable. The MIDA ligand protects the boronic acid functionality, rendering the molecule stable to air, moisture, and chromatography, while allowing for a controlled, slow release of the active boronic acid under specific physiological conditions. This property makes MIDA boronates highly attractive for applications in drug delivery, enabling targeted and sustained release of therapeutic agents.

This document provides detailed protocols for the synthesis of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid MIDA ester, a compound of interest for its potential pharmacological activities stemming from the pyrrolidinylpyridine scaffold. Furthermore, it outlines the principles and mechanisms of its controlled release and proposes a hypothetical signaling pathway relevant to its potential application in cancer therapy.

Synthesis of this compound MIDA ester

The synthesis of the target MIDA ester can be achieved through a two-step process: first, the synthesis of the parent boronic acid, followed by its esterification with MIDA anhydride.

Experimental Protocols

Method 1: Synthesis of this compound via Ir-catalyzed C-H Borylation

This method is based on the direct borylation of 3-(pyrrolidin-1-yl)pyridine.

Materials:

  • 3-(Pyrrolidin-1-yl)pyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(OMe)(COD)]₂ (methoxy(cyclooctadiene)iridium(I) dimer)

  • 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen)

  • Pinacolborane (HBPin)

  • Anhydrous solvent (e.g., THF, dioxane)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 3-(pyrrolidin-1-yl)pyridine (1.0 equiv) in the anhydrous solvent.

  • Add bis(pinacolato)diboron (1.2 equiv).

  • In a separate vial, prepare the catalyst by dissolving [Ir(OMe)(COD)]₂ (1-2 mol%) and tmphen (2-4 mol%) in the anhydrous solvent.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can be purified by column chromatography on silica gel.

  • Hydrolysis of the pinacol ester to the boronic acid can be achieved by treatment with an aqueous acid (e.g., HCl) or by transesterification with a diol followed by hydrolysis.

Method 2: Synthesis via Suzuki-Miyaura Coupling

This route involves the coupling of a borylated pyridine with a pyrrolidine-containing halide. A plausible starting material would be 3-bromo-5-(pyrrolidin-1-yl)pyridine.

Materials:

  • 3-Bromo-5-(pyrrolidin-1-yl)pyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Potassium acetate (KOAc)

  • Anhydrous dioxane

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-5-(pyrrolidin-1-yl)pyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and the palladium catalyst (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the pinacol ester, which can then be hydrolyzed to the boronic acid.

Esterification to this compound MIDA ester

This procedure utilizes the milder MIDA anhydride method for the conversion of the boronic acid to its MIDA ester.[1][2][3]

Materials:

  • This compound

  • N-methyliminodiacetic anhydride (MIDA anhydride)

  • Anhydrous dioxane

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and MIDA anhydride (1.1-1.5 equiv).[1]

  • Add anhydrous dioxane to the flask.

  • Heat the suspension to 70-80 °C with stirring.[2]

  • The reaction progress can be monitored by the dissolution of the starting materials and the formation of a precipitate (MIDA). The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by filtration and washing with a suitable solvent (e.g., diethyl ether, acetone) to remove any unreacted starting materials. Further purification can be achieved by recrystallization or column chromatography.[1]

Controlled Release Mechanism

The controlled release of the active boronic acid from its MIDA ester is governed by hydrolysis.[4] This process is highly dependent on the pH of the surrounding environment. Two distinct mechanisms are at play: a fast, base-mediated hydrolysis and a much slower, neutral hydrolysis.[4]

  • Fast Release (Basic Conditions): Under basic conditions (e.g., pH > 9), the hydroxide ions directly attack the carbonyl groups of the MIDA ligand, leading to a rapid cleavage of the ester bonds and release of the boronic acid. This process is typically complete within minutes.[4]

  • Slow Release (Neutral/Mildly Basic Conditions): At neutral or near-neutral pH (around 7.4, typical physiological pH), the release is significantly slower and proceeds through a neutral hydrolysis mechanism involving water molecules. This allows for a sustained release of the boronic acid over several hours to days.[4]

This pH-dependent release profile is ideal for drug delivery applications, as the MIDA ester can remain stable in the bloodstream and then slowly release its therapeutic cargo in the slightly basic environment of certain tissues or within specific cellular compartments.

Quantitative Data on Hydrolysis

The hydrolysis rates of MIDA boronates are influenced by the electronic properties of the aryl substituent. The following table provides representative pseudo-first-order rate constants (k_obs) for the hydrolysis of various aryl MIDA boronates under different pH conditions, which can be used as a proxy to estimate the release kinetics of this compound MIDA ester.

Aryl Substituent on MIDA BoronateConditionpHk_obs (s⁻¹)Reference
4-FluorophenylAqueous THF13~1 x 10⁻¹[4]
4-FluorophenylAqueous THF7~1 x 10⁻⁵[4]
PhenylAqueous Buffer11~5 x 10⁻³[1]
PhenylAqueous Buffer7~2 x 10⁻⁶[1]
4-MethoxyphenylAqueous Buffer10~3 x 10⁻⁴[1]

Note: These values are illustrative and the exact release profile for this compound MIDA ester would need to be determined experimentally.

Hypothetical Signaling Pathway in a Cancer Cell

Derivatives of pyrrolidinylpyridine have shown a range of biological activities, including anticancer effects. Boronic acids are known to interact with diols, which are present in many biological molecules, including glycoproteins on cell surfaces and intracellular signaling molecules. Based on this, a hypothetical mechanism of action for this compound in a cancer cell, following its controlled release from the MIDA ester, is proposed below.

This proposed pathway involves the inhibition of a key signaling cascade often dysregulated in cancer, such as the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and growth.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MIDA_Ester This compound MIDA ester Released_Drug This compound MIDA_Ester->Released_Drug Slow Release (Hydrolysis at pH 7.4) Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binding & Activation PI3K PI3K Receptor->PI3K Activation Akt Akt Released_Drug->Akt Inhibition PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Hypothetical signaling pathway of the released boronic acid.

Experimental Workflow Diagrams

The following diagrams illustrate the key experimental workflows described in this document.

Synthesis Workflow

synthesis_workflow cluster_synthesis Synthesis of this compound cluster_esterification MIDA Ester Formation Start 3-(Pyrrolidin-1-yl)pyridine OR 3-Bromo-5-(pyrrolidin-1-yl)pyridine Borylation Ir-catalyzed C-H Borylation OR Suzuki-Miyaura Coupling Start->Borylation Pinacol_Ester Boronic Acid Pinacol Ester Borylation->Pinacol_Ester Hydrolysis Hydrolysis Pinacol_Ester->Hydrolysis Boronic_Acid This compound Hydrolysis->Boronic_Acid Esterification Esterification Boronic_Acid->Esterification MIDA_Anhydride MIDA Anhydride MIDA_Anhydride->Esterification Final_Product This compound MIDA ester Esterification->Final_Product

Caption: General workflow for the synthesis of the target MIDA ester.

Controlled Release Study Workflow

controlled_release_workflow Start Dissolve MIDA ester in a suitable solvent Incubation Incubate in buffers of varying pH (e.g., 5.5, 7.4, 9.0) Start->Incubation Sampling Take aliquots at different time points Incubation->Sampling Analysis Quantify the released boronic acid (e.g., HPLC, NMR) Sampling->Analysis Data Plot concentration of released drug vs. time to determine release kinetics Analysis->Data

Caption: Workflow for studying the controlled release profile.

Conclusion

This compound MIDA ester represents a promising candidate for controlled drug delivery applications. Its synthesis is achievable through established borylation and esterification methodologies. The inherent pH-sensitive hydrolysis of the MIDA ester allows for a slow and sustained release of the active boronic acid under physiological conditions, potentially enhancing its therapeutic efficacy and reducing side effects. Further investigation into the specific biological targets and in vivo release kinetics is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for Anhydrous Suzuki Coupling of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for carbon-carbon bond formation in modern organic synthesis, particularly in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients.[1][2] (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid is an electron-rich heteroaromatic building block. Such compounds are often susceptible to protodeboronation under standard aqueous Suzuki coupling conditions, leading to reduced yields and purification challenges.[1][3] Anhydrous conditions offer a robust alternative to mitigate this decomposition pathway.[1][4][5] This document provides detailed application notes and protocols for the anhydrous Suzuki coupling of this compound with various aryl and heteroaryl halides.

Challenges with Electron-Rich Heteroaryl Boronic Acids

Electron-rich pyridine boronic acids present specific challenges in Suzuki-Miyaura couplings:

  • Protodeboronation: The electron-donating pyrrolidinyl group increases the electron density on the pyridine ring, making the boronic acid group more susceptible to cleavage by water or other protic sources.[1]

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][6]

To overcome these challenges, anhydrous conditions, often in combination with the use of boronic esters and specific catalyst/ligand systems, are highly recommended.

Recommended Anhydrous Suzuki Coupling Protocol

This protocol is based on methodologies developed for challenging heteroaryl-heteroaryl couplings and is designed to minimize protodeboronation and catalyst inhibition.[1][7] For optimal results, it is often advantageous to first convert the boronic acid to a more stable boronic ester, such as a neopentyl glycol ester.[8][9]

Diagram of Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Ester, and Palladium Precatalyst solvent Add Anhydrous Solvent (e.g., Dioxane, THF) reagents->solvent degas Degas Mixture (e.g., Argon sparging) solvent->degas base Add Base Solution (e.g., TMSOK in THF) degas->base heat Heat to Desired Temperature (e.g., 80-100 °C) base->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify

Caption: Anhydrous Suzuki Coupling Workflow.

Experimental Protocols

Protocol 1: Conversion of Boronic Acid to Neopentyl Boronic Ester

To enhance stability, it is recommended to convert this compound to its neopentyl ester prior to the coupling reaction.

Materials:

  • This compound

  • Neopentyl glycol (1.1 equiv)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 equiv) and neopentyl glycol (1.1 equiv).[9]

  • Add toluene to form a suspension.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap until no more water is observed.[9]

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with deionized water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the neopentyl boronic ester, which can often be used without further purification.[3][9]

Protocol 2: Anhydrous Suzuki Coupling

This protocol employs an organic-soluble base, potassium trimethylsilanolate (TMSOK), to maintain homogeneous and anhydrous conditions.[1][4]

Materials:

  • This compound neopentyl ester (1.1-1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G3) (1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., SPhos, XPhos)

  • Potassium trimethylsilanolate (TMSOK) (1.4-2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF)

  • Trimethyl borate (optional, 1.5 equiv)[1][7]

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl/heteroaryl halide (1.0 equiv), this compound neopentyl ester (1.1-1.5 equiv), and the palladium precatalyst (1-5 mol%).[8]

  • Add anhydrous solvent (e.g., 1,4-dioxane).

  • If catalyst poisoning by the pyridine nitrogen is a concern, add trimethyl borate (1.5 equiv).[1][6]

  • Degas the mixture by sparging with argon for 10-15 minutes.

  • In a separate flask, dissolve TMSOK (1.4-2.0 equiv) in anhydrous THF.

  • Add the TMSOK solution to the reaction mixture dropwise at room temperature. The reaction may be exothermic.[8]

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Key Reaction Parameters

The choice of catalyst, ligand, base, and solvent is critical for a successful anhydrous Suzuki coupling. The following tables summarize common components and their roles.

Table 1: Recommended Catalysts and Ligands

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos2-5Effective for heteroaryl couplings.[10]
Pd₂(dba)₃XPhos or RuPhos1-3Pd(0) source, often highly active.[3][11]
XPhos Pd G3(Pre-complexed)1-5Air- and moisture-stable precatalyst, convenient to handle.[11]
SPhos Pd G3(Pre-complexed)1-5Another robust Buchwald precatalyst for challenging couplings.[11]

Table 2: Bases for Anhydrous Suzuki Coupling

BaseSolventKey Advantages
Potassium trimethylsilanolate (TMSOK)THF, Dioxane, DMESoluble in organic solvents, allows for homogeneous anhydrous conditions.[1][8]
Cesium Fluoride (CsF)Isopropanol, DioxaneEffective in minimizing protodeboronation with some substrates.[10]
Potassium Carbonate (K₂CO₃)Dioxane, TolueneA common base, but solubility can be an issue in anhydrous systems.
Potassium Phosphate (K₃PO₄)Dioxane, TolueneAnother common inorganic base.

Table 3: Anhydrous Solvents

SolventBoiling Point (°C)Notes
1,4-Dioxane101Commonly used, good for a wide range of temperatures.
Tetrahydrofuran (THF)66Lower boiling point, suitable for milder conditions.
Toluene111Higher boiling point, can facilitate difficult couplings.
Dimethoxyethane (DME)85Good alternative to THF and dioxane.

Signaling Pathway and Logical Relationships

The following diagram illustrates the key interactions and rationale behind the anhydrous protocol.

Rationale cluster_problem Challenges cluster_solution Solutions Protodeboronation Protodeboronation CatalystPoisoning Catalyst Poisoning (Pyridine N-Coordination) Anhydrous Anhydrous Conditions Anhydrous->Protodeboronation Prevents BoronicEster Use Boronic Ester BoronicEster->Protodeboronation Increases Stability Against TMSOK TMSOK Base TMSOK->Anhydrous Enables Homogeneous TrimethylBorate Add Trimethyl Borate TrimethylBorate->CatalystPoisoning Blocks N-Coordination BulkyLigand Bulky Ligand (e.g., SPhos) BulkyLigand->CatalystPoisoning Sterically Hinders

Caption: Rationale for Anhydrous Suzuki Conditions.

Conclusion

The successful Suzuki-Miyaura coupling of electron-rich heteroaryl boronic acids like this compound hinges on mitigating protodeboronation and potential catalyst inhibition. The use of anhydrous conditions, conversion to a more stable boronic ester, and the selection of an appropriate catalyst, ligand, and soluble base system are critical for achieving high yields and purity. The protocols and data presented herein provide a comprehensive guide for researchers to develop robust and reproducible coupling procedures for this and similar challenging substrates. Optimization of the specific reaction partners and conditions may be necessary to achieve the desired outcome.

References

Troubleshooting & Optimization

Preventing protodeboronation of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid during their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is a common undesired side reaction in processes utilizing boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of a byproduct, 3-(pyrrolidin-1-yl)pyridine, and a reduction in the yield of the desired coupled product. While this compound, being a 3-pyridyl boronic acid, is inherently more stable than its 2-pyridyl counterparts, it can still undergo protodeboronation, especially under harsh reaction conditions such as high temperatures and strongly basic environments.[2]

Q2: How does the pyrrolidinyl substituent affect the stability of the boronic acid?

A2: The pyrrolidinyl group at the 5-position of the pyridine ring is an electron-donating group. This increased electron density on the aromatic ring generally helps to stabilize the carbon-boron bond, making it less susceptible to protodeboronation compared to unsubstituted or electron-deficient pyridyl boronic acids.

Q3: How can I detect and quantify protodeboronation in my reaction?

A3: Protodeboronation can be monitored and quantified using standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for identifying the mass of the protodeboronated byproduct, 3-(pyrrolidin-1-yl)pyridine, in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can be used to observe the appearance of new aromatic signals corresponding to the proton that has replaced the boronic acid group.

    • ¹¹B NMR spectroscopy can directly monitor the consumption of the starting boronic acid and the formation of boric acid byproducts.[2][3][4]

Q4: Is it always better to use the pinacol ester of this compound?

A4: In many cases, yes. Converting the boronic acid to its pinacol ester can significantly enhance its stability and reduce the rate of protodeboronation, especially under prolonged reaction times or at elevated temperatures.[5] However, boronic acids can sometimes be more reactive than their corresponding esters, potentially leading to shorter reaction times.[6] The choice between the boronic acid and its pinacol ester depends on the specific reaction conditions and the reactivity of the coupling partner. For challenging couplings where protodeboronation is a major issue, using the pinacol ester is a highly recommended strategy.

Troubleshooting Guides

Issue 1: Low yield of the desired product and significant formation of 3-(pyrrolidin-1-yl)pyridine.

This is a classic sign of significant protodeboronation. Here are several strategies to mitigate this issue, starting with the simplest adjustments.

Troubleshooting Steps:

  • Optimize the Base: Strong bases can accelerate protodeboronation. Switching to a milder base is often the most effective first step.

    • Recommendation: Replace strong bases like NaOH or KOH with milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.

  • Lower the Reaction Temperature: Higher temperatures significantly increase the rate of protodeboronation.

    • Recommendation: If the catalyst system is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C). Even a modest reduction in temperature can have a substantial impact on minimizing the side reaction.

  • Use a More Stable Boron Reagent: If optimizing the base and temperature is insufficient, converting the boronic acid to a more stable derivative is a robust solution.

    • Recommendation: Use the pinacol ester of this compound. For particularly challenging reactions, consider synthesizing the N-methyliminodiacetic acid (MIDA) boronate, which provides a slow release of the boronic acid, keeping its concentration low and minimizing decomposition.[1]

  • Employ Anhydrous Conditions: While some Suzuki-Miyaura couplings benefit from a small amount of water, excess water can be a proton source for protodeboronation.

    • Recommendation: Use anhydrous solvents and consider a base like potassium trimethylsilanolate (TMSOK) for a truly anhydrous, homogeneous reaction.[7]

  • Increase Catalyst Activity: A more efficient catalyst can accelerate the desired cross-coupling, allowing it to outcompete the slower protodeboronation pathway.

    • Recommendation: Consider using highly active palladium catalysts with electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos).

Data Presentation: Effect of Base on Suzuki-Miyaura Coupling Yield

The following table summarizes the impact of different bases on the yield of Suzuki-Miyaura couplings for nitrogen-containing heteroaromatic systems, providing a guide for base selection.

BaseTypical SubstratesAverage Yield (%)Notes
K₃PO₄ Aryl chlorides, electron-rich heteroaryl halides85-95%Often an excellent choice for challenging couplings and preventing protodeboronation.[8]
Cs₂CO₃ Aryl bromides and chlorides80-90%A strong, yet often well-tolerated base.
K₂CO₃ Aryl bromides70-85%A common and cost-effective choice, but can be less effective than K₃PO₄ for sensitive substrates.
NaOH/KOH Aryl bromides60-80%Strong bases that can promote protodeboronation, especially at higher temperatures.[9]

Note: Yields are representative and can vary based on the specific substrates, catalyst, and solvent system used.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound pinacol ester.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Mild base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 10:1)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound pinacol ester, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (start with a lower temperature, e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Monitoring Protodeboronation by ¹H NMR

Materials:

  • Reaction mixture aliquots

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

Procedure:

  • At various time points, carefully withdraw a small aliquot from the reaction mixture under an inert atmosphere.

  • Prepare an NMR sample by dissolving a known amount of the internal standard in the deuterated solvent.

  • Add a known volume of the reaction aliquot to the NMR tube.

  • Acquire a quantitative ¹H NMR spectrum.

  • Integrate a characteristic signal of the desired product, the protodeboronated byproduct, and the internal standard to determine the relative amounts and calculate the reaction yield and the extent of protodeboronation.

Visualizations

Protodeboronation_Pathway A This compound B Desired Suzuki-Miyaura Coupling Product A->B Desired Reaction C Protodeboronation Byproduct (3-(pyrrolidin-1-yl)pyridine) A->C Side Reaction D Ar-X, Pd Catalyst, Base E H⁺ Source (e.g., H₂O)

Caption: Competing pathways for this compound.

Troubleshooting_Workflow start Low Yield & High Protodeboronation step1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) start->step1 step2 Lower Reaction Temperature step1->step2 step3 Use Pinacol or MIDA Ester step2->step3 step4 Employ Anhydrous Conditions step3->step4 end Problem Solved step4->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

References

Overcoming catalyst inhibition in Suzuki coupling with aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges with Suzuki-Miyaura cross-coupling reactions involving aminopyridine substrates. This guide provides practical troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve successful outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are aminopyridines considered challenging substrates for Suzuki coupling reactions?

Aminopyridines are notoriously difficult substrates due to catalyst inhibition and catalyst deactivation. The nitrogen atoms on both the pyridine ring and the amino group are Lewis basic and can coordinate strongly with the palladium catalyst.[1][2] This coordination can form stable, inactive palladium complexes, effectively removing the catalyst from the reaction cycle and leading to low or no product yield.[2][3] This is often referred to as catalyst poisoning.[4]

Q2: Which nitrogen atom is more problematic: the pyridine ring nitrogen or the exocyclic amino group?

Both nitrogen atoms can inhibit the catalyst, but the pyridine ring nitrogen, especially in 2-aminopyridines, is often the primary culprit. Its position allows it to act as a bidentate ligand with the amino group, forming a stable chelate with the palladium center that is difficult to break and halts the catalytic cycle.[2][3]

Q3: What are the most common side reactions to be aware of?

Besides catalyst inhibition, several side reactions can reduce your yield:

  • Protodeboronation: This is the hydrolysis of the boronic acid/ester back to the corresponding arene, effectively consuming your coupling partner.[5] It is often promoted by excessive water or a very strong base.[5]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, a reaction often exacerbated by the presence of oxygen.[1]

  • Dehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if hydride sources are present in the reaction mixture.[1][5]

Q4: Is it necessary to protect the amino group before the reaction?

While traditional methods often required protecting the amino group to prevent catalyst inhibition, modern advancements in ligand design have made it possible to perform these couplings on unprotected aminopyridines.[6] Using bulky, electron-rich phosphine ligands can often achieve high yields without the need for extra protection/deprotection steps.[6]

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of aminopyridines.

Problem / ObservationPossible Cause(s)Recommended Solution(s)
No Reaction or Very Low Yield (<10%) 1. Catalyst Inhibition: The aminopyridine substrate is deactivating the palladium catalyst.[1][2]1a. Switch to a Bulky Ligand: Employ sterically hindered, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands are designed to promote reductive elimination and prevent substrate coordination.[2][6] 1b. Use a Pre-catalyst: Utilize a modern palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst) to ensure the efficient generation of the active Pd(0) species.[2] 1c. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial inhibition.[2]
2. Inactive Catalyst System: The chosen catalyst/ligand combination is not active enough for the specific substrate (e.g., an aryl chloride).[1][7]2a. Match Ligand to Halide: Aryl chlorides require more active catalyst systems than bromides or iodides. Ensure your ligand is suitable for C-Cl bond activation.[7][8] 2b. Check Reagent Quality: Ensure palladium sources and ligands have not degraded. Old Pd(OAc)₂ or oxidized phosphine ligands can lead to failure.[9]
3. Insufficient Temperature: Aryl chlorides, in particular, require higher temperatures for the oxidative addition step to proceed efficiently.[7]3a. Increase Temperature: Raise the reaction temperature, typically to the 80-110 °C range.[7]
Moderate Yield (30-60%) with Starting Material Remaining 1. Suboptimal Base: The base may be too weak, not sufficiently soluble, or of poor quality (e.g., hydrated).[7]1a. Screen Bases: The choice is critical. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[1][2] 1b. Use Fresh, Dry Base: Ensure the base is fresh, anhydrous, and finely powdered for optimal reactivity.[2]
2. Insufficient Reaction Time: The reaction may be sluggish and has not reached completion.2a. Monitor Reaction: Continue to monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[5]
Product is Formed, but Significant Byproducts are Observed 1. Protodeboronation: The boronic acid is degrading.[1]1a. Use Boronic Esters: Switch from a boronic acid to a more stable pinacol or MIDA boronate ester.[5] 1b. Use Anhydrous Conditions: Thoroughly dry solvents and reagents to minimize water content.[5]
2. Oxygen Contamination: Presence of O₂ is leading to catalyst deactivation and/or homocoupling of the boronic acid.[1][7]2a. Degas Thoroughly: Ensure the reaction solvent is rigorously degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30+ minutes).[7][10] 2b. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (Ar or N₂) throughout the experiment.[5]
Visualizing the Problem: Catalyst Inhibition Pathway

The following diagram illustrates how aminopyridine can inhibit the Suzuki-Miyaura catalytic cycle. The desired pathway is shown in green, while the red pathway depicts the formation of an inactive catalyst complex.

Suzuki_Inhibition Suzuki Catalytic Cycle vs. Aminopyridine Inhibition Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Inactive Inactive Pd-Aminopyridine Complex Pd0->Inactive PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)₂) PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Inhibitor Aminopyridine (Substrate/Poison) Inhibitor->Inactive Coordination

Caption: Suzuki cycle (green) vs. catalyst inhibition (red).

Visualizing the Solution: A Troubleshooting Workflow

If you encounter a failed or low-yielding reaction, follow this decision tree to diagnose the issue.

Troubleshooting_Workflow Troubleshooting a Low-Yielding Suzuki Coupling Start Low or No Yield Observed CheckInhibition Is Catalyst Inhibition Suspected? (e.g., with 2-aminopyridine) Start->CheckInhibition SwitchLigand Switch to Bulky Ligand (SPhos, XPhos, etc.) CheckInhibition->SwitchLigand Yes CheckTemp Is Reaction Temperature Sufficient? (Especially for Ar-Cl) CheckInhibition->CheckTemp No UsePrecat Use Buchwald G3/G4 Pre-catalyst SwitchLigand->UsePrecat UsePrecat->CheckTemp IncreaseTemp Increase Temperature (80-110 °C) CheckTemp->IncreaseTemp No CheckBase Is the Base Effective? CheckTemp->CheckBase Yes IncreaseTemp->CheckBase ScreenBases Screen Bases (K₃PO₄, Cs₂CO₃) Ensure anhydrous & powdered CheckBase->ScreenBases No CheckDegas Is the System Properly Degassed? CheckBase->CheckDegas Yes ScreenBases->CheckDegas DegasAgain Rigorously Degas Solvents (Freeze-Pump-Thaw or Sparge) CheckDegas->DegasAgain No CheckBoron Are Side Products Present? (Protodeboronation) CheckDegas->CheckBoron Yes DegasAgain->CheckBoron UseEster Use Boronic Ester (Pinacol or MIDA) CheckBoron->UseEster Yes Success Reaction Optimized CheckBoron->Success No UseEster->Success

Caption: A decision tree for troubleshooting Suzuki couplings.

Experimental Protocols & Data

General Protocol for Suzuki Coupling of an Aminopyridine Halide

This protocol is a representative example and may require optimization for specific substrates.[1]

Materials:

  • Aminopyridine halide (e.g., 3-amino-2-chloropyridine) (1.0 eq)

  • Arylboronic acid or ester (1.5 - 2.0 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., SPhos) (2-4 mol%)

  • Base (e.g., K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or Toluene)

Procedure:

  • Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aminopyridine halide, arylboronic acid, and the powdered base.[1]

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle at least three times to ensure the atmosphere is inert.[5]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and the phosphine ligand.[7]

  • Solvent Addition: Add the degassed solvent via syringe.[1]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).[1]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1][5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1]

Quantitative Data: Ligand and Substrate Performance

The choice of ligand is paramount for success. The following table summarizes yields obtained for challenging aminopyridine couplings using different catalytic systems, demonstrating the advantage of modern, bulky phosphine ligands.

Aryl HalideArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10099[6]
5-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10082[6]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O85-95Moderate to Good[11]
N-protected-5-bromo-benzimidazolePhenylboronic acidPdCl₂ / SPhosK₂CO₃DMFN/Aup to 81[12]
3-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃VariousVariousN/ANot Specified[12]

References

Minimizing homocoupling of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl from the boronic acid starting material. This byproduct not only reduces the yield of the desired cross-coupled product but also complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.

Isolating the Cause of Homocoupling

To effectively troubleshoot, it's crucial to identify the potential source of the problem. The following workflow outlines a logical process for diagnosing and addressing common causes of homocoupling.

G cluster_0 start High Homocoupling Observed q1 Was the reaction rigorously degassed? start->q1 s1_yes Yes q1->s1_yes s1_no No q1->s1_no q2 What is the palladium source? s1_yes->q2 If problem persists a1 Implement thorough degassing (e.g., freeze-pump-thaw, N2/Ar sparging) s1_no->a1 Action a1->q2 s2_pdii Pd(II) (e.g., Pd(OAc)2) q2->s2_pdii s2_pd0 Pd(0) or Precatalyst q2->s2_pd0 a2 Consider switching to a Pd(0) source (e.g., Pd(PPh3)4) or a precatalyst (e.g., Buchwald G3/G4) to avoid in-situ reduction that can promote homocoupling. s2_pdii->a2 Recommendation q3 Which base is being used? s2_pd0->q3 If problem persists a2->q3 s3_strong Strong (e.g., NaOEt, KOtBu) q3->s3_strong s3_weak Weaker (e.g., K2CO3, K3PO4) q3->s3_weak a3 Switch to a weaker inorganic base. Strong alkoxide bases can generate palladium-hydride species that may lead to side reactions. s3_strong->a3 Recommendation q4 What are the ligand properties? s3_weak->q4 If problem persists a3->q4 a4 Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote reductive elimination and suppress side reactions. q4->a4 Recommendation end Homocoupling Minimized a4->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?

A1: Homocoupling of boronic acids is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[1][2][3] Rigorous degassing of solvents and reaction vessels is crucial to prevent this.[3][4]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it must be reduced in situ to the active Pd(0) species. This reduction can occur via the homocoupling of two boronic acid molecules.[2][5] Using a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst can mitigate this issue.[1]

Q2: How does the choice of base affect the extent of homocoupling?

A2: The base plays a critical role in the Suzuki-Miyaura catalytic cycle, and its choice can influence the formation of byproducts.[6][7][8] Strong bases, particularly alkoxides like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), can sometimes promote side reactions.[9] Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective at promoting the desired cross-coupling while minimizing homocoupling.[9]

Q3: Can the catalyst and ligand selection help in reducing homocoupling?

A3: Absolutely. The choice of catalyst and ligand is critical.

  • Catalyst Source: As mentioned, starting with a Pd(0) catalyst or a precatalyst that cleanly generates the active Pd(0) species is preferable to using Pd(II) salts.[1][2]

  • Ligands: The use of bulky and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or Fu, can significantly suppress homocoupling.[10][11][12] These ligands promote the desired reductive elimination step of the cross-coupling cycle and can help prevent side reactions.[2][10]

Q4: What is the influence of solvents and temperature on homocoupling?

A4: Solvents and temperature are critical parameters to control for minimizing homocoupling.

  • Solvents: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF), often in combination with water, are commonly used and are often effective at minimizing homocoupling.[1][2]

  • Temperature: While heating is often necessary to drive the reaction to completion, excessively high temperatures can sometimes lead to increased byproduct formation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. A strategy to consider is pre-heating the reaction mixture containing the catalyst, base, and aryl halide before adding the boronic acid.[4] This can help to ensure the catalyst is in its active form before the boronic acid is introduced.[4]

Q5: Are there any additives that can suppress the homocoupling of this compound?

A5: Yes, in some cases, the addition of a mild reducing agent can help to suppress homocoupling. For instance, the use of potassium formate has been shown to minimize the concentration of free Pd(II) in the reaction medium, thereby reducing the likelihood of homocoupling, without significantly affecting the catalytic cycle.[3]

Data Summary: Reaction Condition Optimization

The following table summarizes the effect of different reaction parameters on the yield of the desired product and the formation of the homocoupled byproduct. (Note: This is a representative table based on general findings in Suzuki-Miyaura coupling literature, as specific data for this compound may not be publicly available).

ParameterCondition AYield of Desired Product (A)Homocoupling Byproduct (A)Condition BYield of Desired Product (B)Homocoupling Byproduct (B)
Catalyst Pd(OAc)₂ / PPh₃65%15%XPhos Pd G392%<2%
Base KOtBu70%12%K₃PO₄88%3%
Degassing N₂ bubble (10 min)75%10%Freeze-Pump-Thaw (3 cycles)95%<1%
Solvent DMF80%8%Dioxane/H₂O (4:1)90%4%

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling

This protocol incorporates best practices to minimize the homocoupling of this compound.

Materials:

  • This compound

  • Aryl halide coupling partner

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Bulky phosphine ligand (e.g., XPhos), if not using a precatalyst

  • Anhydrous potassium phosphate (K₃PO₄)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium precatalyst (e.g., 0.02 equiv).

  • Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Modified Procedure with Pre-heating

This protocol is a variation that can be useful if homocoupling is still observed.

Procedure:

  • To a dry reaction vessel, add the aryl halide (1.0 equiv), potassium phosphate (2.0 equiv), and the palladium precatalyst (0.02 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane and degassed water.

  • Heat the mixture to the desired reaction temperature (e.g., 80-100 °C) and stir for 10-15 minutes.[4]

  • In a separate flask, dissolve the this compound (1.2 equiv) in a minimum amount of the degassed solvent mixture.

  • Add the boronic acid solution to the pre-heated reaction mixture.

  • Continue stirring at the reaction temperature and monitor for completion.

  • Follow steps 6-8 from Protocol 1 for workup and purification.

Visualized Experimental Workflow

G cluster_workflow Experimental Workflow prep Prepare Reaction Vessel: - Add Aryl Halide - Add Boronic Acid - Add Base (K3PO4) inert Create Inert Atmosphere: - Evacuate and backfill with Ar/N2 (3x) prep->inert reagents Add Catalyst and Solvents: - Add Pd Precatalyst - Add Degassed Dioxane/H2O inert->reagents reaction Reaction: - Heat to 80-100 °C - Monitor by TLC/LC-MS reagents->reaction workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H2O reaction->workup purify Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Purification of Products from (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from (5-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of products from reactions, particularly Suzuki-Miyaura cross-coupling, involving this compound.

Problem: Contamination with Boronic Acid or Boroxine

Question: My purified product is contaminated with unreacted this compound and/or its boroxine trimer. How can I remove these impurities?

Answer: This is a frequent challenge, particularly when an excess of the boronic acid is used. The following strategies can be employed for their removal:

  • Acid-Base Extraction: This is often the most effective method due to the basic nitrogen atoms in the pyridine and pyrrolidine rings. A detailed protocol is provided in the "Experimental Protocols" section. This technique leverages the ability to protonate the product and starting material, separating them from non-basic impurities.

  • Chromatography:

    • Normal-Phase (Silica Gel): Boronic acids and their corresponding boroxines are typically more polar than the coupled product. A solvent system such as dichloromethane/methanol or ethyl acetate/heptane can provide good separation. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate peak tailing.

    • Reversed-Phase (C18): For less polar products, reversed-phase chromatography is a viable option. In a typical aqueous/organic mobile phase, the polar boronic acid impurities will elute before the desired product.

  • Recrystallization: If the desired product is a crystalline solid, recrystallization can be a highly effective method for purification. The choice of solvent is critical for success.

  • Scavenger Resins: The use of boronic acid scavenger resins can selectively bind to and remove the unreacted boronic acid from the product mixture.

Problem: Presence of Homocoupled Byproducts

Question: My product is contaminated with byproducts corresponding to the homocoupling of my aryl halide or the boronic acid. How can these be removed?

Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, and the resulting byproducts can have similar polarities to the desired product, making separation difficult.

  • Optimized Chromatography: This is the most widely used technique for removing homocoupled impurities.

    • Method Development: A shallow elution gradient in flash chromatography or an isocratic mobile phase in HPLC may be necessary to resolve the product from these byproducts. If separation on silica gel is challenging, consider using an alternative stationary phase such as alumina, or a bonded phase like cyano or phenyl.

  • Recrystallization: Differences in the crystal packing and solubility between the product and the homocoupled byproducts can be exploited through careful solvent screening for recrystallization.

  • Preparative HPLC: For separations that are particularly challenging, preparative HPLC can provide high purity, though it is generally less scalable than other methods.

Problem: Low Recovery of the Final Product

Question: I am experiencing significant loss of my product during the purification process. What are the potential causes and how can I improve my recovery?

Answer: Low product recovery can stem from several factors, including product instability, suboptimal extraction, or inappropriate chromatography conditions.

  • Product Instability: The electron-rich pyrrolidinyl-pyridine core may be sensitive to highly acidic conditions. If degradation is suspected, consider deactivating silica gel with triethylamine or using a more neutral stationary phase like alumina.

  • Inefficient Extraction: The basicity of the nitrogen atoms in the product can lead to its partitioning into the aqueous phase during extraction if the pH is not adequately controlled. To maximize recovery, ensure the aqueous layer is made sufficiently basic (pH > 9) before extracting with an organic solvent.

  • Chromatographic Issues: The product may be irreversibly adsorbing to the stationary phase. The addition of a basic modifier like triethylamine to the eluent for normal-phase chromatography can improve recovery. For highly polar products, reversed-phase chromatography may be more suitable.

  • Product Volatility: If the product is a low-melting solid or an oil, it may be lost during solvent removal under high vacuum. Using lower temperatures during evaporation or co-distillation with a higher-boiling point solvent can help to minimize these losses.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect from a Suzuki-Miyaura reaction using this compound? A1: Common impurities include unreacted starting materials (boronic acid and aryl halide), homocoupling byproducts of both coupling partners, the protodeboronated starting material (5-(pyrrolidin-1-yl)pyridine), residual palladium catalyst, and byproducts from ligand decomposition (e.g., triphenylphosphine oxide).

Q2: How can I effectively monitor the purification process? A2: Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of column chromatography. For a more detailed and quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.

Q3: My compound streaks significantly on a silica gel TLC plate. What can I do to improve the spot shape? A3: Tailing is a common issue for basic compounds like pyridines on acidic silica gel. Adding a small amount of a basic modifier, such as 0.1-1% triethylamine or a few drops of ammonia in methanol, to the developing solvent will typically result in sharper, more defined spots.

Q4: Is recrystallization a suitable standalone purification technique for my product? A4: If your product is a solid and has significantly different solubility characteristics from the impurities, recrystallization can be a highly effective and scalable purification method. It is often employed as a final polishing step after an initial chromatographic separation to achieve high purity.

Q5: How can I remove residual palladium catalyst from my final product? A5: Residual palladium can be removed by several methods:

  • Filtration: Passing a solution of the crude product through a plug of celite can remove heterogeneous palladium species.

  • Aqueous Washes: Washing the organic solution of the product with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can help to extract palladium salts.

  • Activated Carbon: Treatment of a solution of the product with activated carbon can adsorb residual palladium, which is then removed by filtration.

  • Metal Scavengers: A variety of commercially available solid-supported scavengers are highly effective at removing trace amounts of palladium.

Data Presentation

Table 1: Comparative Analysis of Purification Methods for a Model Suzuki Coupling Product

Reaction: this compound + 4-Bromoanisole → 3-(4-Methoxyphenyl)-5-(pyrrolidin-1-yl)pyridine

Purification MethodTypical Purity (by HPLC)Typical Yield (%)Key Advantages
Flash Chromatography (Silica Gel)>98%70-85Good for removing a wide range of impurities.
Recrystallization (Ethanol/Water)>99%60-75Highly scalable and provides high purity for crystalline products.
Acid-Base Extraction90-95%80-90Effective for removing non-basic impurities and is highly scalable.
Preparative HPLC (C18)>99.5%50-65Provides the highest purity, but is less scalable.
Table 2: Recommended Solvent Systems for Recrystallization of 3,5-Disubstituted Pyridines
Solvent SystemPolarity of CompoundGeneral Recommendations
Ethanol/WaterPolarA good choice for inducing crystallization of polar compounds.
IsopropanolModerately PolarOften effective as a single solvent system.
Ethyl Acetate/HeptaneModerately Polar to Non-polarA versatile system for compounds of intermediate polarity.
Dichloromethane/HexaneNon-polarSuitable for less polar compounds, though care should be taken with volatile solvents.
AcetonitrilePolar AproticCan be effective for a broad range of compound polarities.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous HCl. The basic product and unreacted boronic acid will partition into the aqueous phase. Repeat the extraction two more times.

  • Basification: Combine the acidic aqueous layers, cool in an ice bath, and carefully add a base (e.g., 5 M NaOH or solid K₂CO₃) until the pH is greater than 9.

  • Product Extraction: Extract the basic aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Flash Chromatography on Silica Gel
  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If a more polar solvent is used, adsorb the sample onto a small amount of silica gel before loading.

  • Column Packing: Pack a column with silica gel in the desired eluent.

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin elution with the chosen solvent system. A good starting point for these types of compounds is a gradient of ethyl acetate in heptane (e.g., 10% to 60%). The addition of 0.1-1% triethylamine to the eluent is recommended to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

purification_workflow start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Further Purification recrystallization Recrystallization chromatography->recrystallization Final Polishing (if solid) pure_product Pure Product chromatography->pure_product If liquid or non-crystalline recrystallization->pure_product

Caption: A typical purification workflow for products from Suzuki-Miyaura reactions.

troubleshooting_logic start Purification Issue purity Low Purity Contaminants Present start->purity recovery Low Recovery Product Loss start->recovery separation Poor Separation Streaking/Overlapping Peaks start->separation sol_purity1 Optimize Chromatography purity->sol_purity1 sol_purity2 Utilize Acid-Base Extraction purity->sol_purity2 sol_purity3 Attempt Recrystallization purity->sol_purity3 sol_recovery1 Adjust pH During Workup recovery->sol_recovery1 sol_recovery2 Use Deactivated Silica recovery->sol_recovery2 sol_recovery3 Gentle Solvent Removal recovery->sol_recovery3 sol_separation1 Add Triethylamine to Eluent separation->sol_separation1 sol_separation2 Change Stationary Phase separation->sol_separation2 sol_separation3 Employ a Shallower Gradient separation->sol_separation3

Caption: A logical troubleshooting guide for common purification challenges.

Technical Support Center: Suzuki-Miyaura Coupling with Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with side reactions of pyridine boronic acids in Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using pyridine boronic acids in Suzuki-Miyaura coupling?

A1: The three primary side reactions encountered are:

  • Protodeboronation: The cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of an unsubstituted pyridine byproduct. This is particularly problematic for 2-pyridylboronic acids.[1][2]

  • Homocoupling: The self-coupling of the pyridine boronic acid to form a bipyridyl byproduct. This can be promoted by the presence of oxygen or certain palladium(II) species.[3][4]

  • Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and slowing down or halting the reaction.[5]

Q2: Why is 2-pyridylboronic acid notoriously unstable and prone to protodeboronation?

A2: The instability of 2-pyridylboronic acid stems from its ability to form a zwitterionic species under neutral pH conditions. This zwitterion is highly susceptible to rapid, unimolecular fragmentation of the C-B bond, resulting in protodeboronation.[1][6] Interestingly, both acidic and basic conditions can slow this specific decomposition pathway by shifting the equilibrium away from the reactive zwitterionic form.[1]

Q3: How can I minimize protodeboronation of my pyridine boronic acid?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use of Stabilized Boronic Acid Derivatives: Employing more stable boronic acid surrogates like N-methyliminodiacetic acid (MIDA) boronates, pinacol esters, or trifluoroborate salts is highly effective. These reagents exhibit increased stability and allow for a "slow release" of the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of decomposition.

  • Anhydrous Conditions: Since water is a proton source for protodeboronation, using anhydrous solvents and reagents can significantly reduce this side reaction.

  • Careful Base Selection: While a base is necessary for the catalytic cycle, strong bases in aqueous media can accelerate protodeboronation. The choice of base should be carefully optimized for the specific substrate.[7]

  • pH Control: For 2-pyridylboronic acids, avoiding neutral pH can help minimize the formation of the highly reactive zwitterionic intermediate.[1][8]

Q4: What causes the homocoupling of pyridine boronic acids and how can it be prevented?

A4: Homocoupling is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[3]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, it can directly react with the boronic acid to form the homocoupled product before the catalytic cycle is fully established.[3]

To minimize homocoupling, it is crucial to:

  • Ensure a Rigorously Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[4]

  • Use an Active Pd(0) Source or an Efficient Precatalyst: This can help to ensure that the concentration of Pd(II) species that can promote homocoupling is kept to a minimum.[9]

  • Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) without disrupting the catalytic cycle.[4][10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired product, starting materials consumed Significant protodeboronation of the pyridine boronic acid.1. Switch to a more stable boronic acid derivative (MIDA boronate, pinacol ester, or trifluoroborate salt).[2] 2. Ensure strictly anhydrous reaction conditions. 3. Screen different bases; a weaker base may be beneficial.[7] 4. For 2-pyridylboronic acid, adjust the pH away from neutral.[1]
Significant amount of bipyridyl byproduct observed Homocoupling of the pyridine boronic acid.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).[4] 2. Use a Pd(0) source or a highly efficient Pd(II) precatalyst.[9] 3. Consider adding a mild reducing agent like potassium formate.[4]
Reaction is sluggish or stalls, starting materials remain Catalyst inhibition or deactivation by the pyridine nitrogen.1. Switch to a bulkier, more electron-rich ligand (e.g., Buchwald-type biarylphosphine ligands like RuPhos or XPhos) to sterically hinder coordination of the pyridine nitrogen to the palladium center.[11] 2. Increase the catalyst loading slightly. 3. Screen different solvents and temperatures.
Complex reaction mixture with multiple unidentified byproducts A combination of side reactions (protodeboronation, homocoupling) and/or catalyst decomposition.1. Systematically address the most likely side reactions first (see above). 2. Lower the reaction temperature to potentially reduce the rate of side reactions. 3. Re-evaluate the choice of catalyst, ligand, and base combination for the specific substrates.

Data Presentation

Table 1: Comparison of Pyridine Boronic Acid Derivatives in Suzuki-Miyaura Coupling

Boron ReagentStructureStabilityHandlingKey Advantages
Pyridine Boronic AcidR-B(OH)₂Generally low, especially for 2-pyridyl derivatives.[1]Often requires fresh preparation and immediate use.Commercially available.
Pyridine Pinacol EsterR-B(pin)More stable than the corresponding boronic acid.[12]Generally stable to air and moisture, can be purified by chromatography.Increased stability reduces protodeboronation.
Pyridine MIDA BoronateR-B(MIDA)High; often crystalline, bench-stable solids.Easy to handle and purify.Excellent for "slow-release" of the boronic acid, minimizing side reactions.[13]
Potassium Pyridine Trifluoroborate[R-BF₃]KHigh; generally stable crystalline solids.Easy to handle and weigh.Stable to air and moisture, good for "slow-release" strategies.[14]

Table 2: Influence of Ligand and Base on the Suzuki-Miyaura Coupling of 2-Pyridylboronates

LigandBaseTypical YieldsComments
PPh₃K₂CO₃Low to moderateOften insufficient for challenging 2-pyridyl couplings.
dppfCs₂CO₃Moderate to goodA common choice, but may not be optimal for all substrates.[15]
RuPhosK₃PO₄Good to excellentBulky, electron-rich ligand effective at preventing catalyst inhibition.[11]
XPhosK₃PO₄Good to excellentAnother effective Buchwald-type ligand for this transformation.[11]
SPhosK₃PO₄Good to excellentOften provides high yields with 2-pyridyl MIDA boronates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Halide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 2-Pyridyl MIDA boronate (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-pyridyl MIDA boronate, aryl halide, and base.

  • In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst and phosphine ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Side_Reactions cluster_main Suzuki-Miyaura Coupling with Pyridine Boronic Acid cluster_side_reactions Common Side Reactions Start Pyridine Boronic Acid + Aryl Halide Desired_Product Desired Coupled Product Start->Desired_Product Desired Pathway Side_Reactions Side Reactions Start->Side_Reactions Undesired Pathways Protodeboronation Protodeboronation (Loss of Boronic Acid) Side_Reactions->Protodeboronation Homocoupling Homocoupling (Bipyridine Formation) Side_Reactions->Homocoupling Catalyst_Deactivation Catalyst Deactivation (Pyridine Coordination) Side_Reactions->Catalyst_Deactivation

Caption: Overview of desired and undesired reaction pathways.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Protodeboronation Significant Unsubstituted Pyridine Byproduct? Start->Check_Protodeboronation Check_Homocoupling Significant Bipyridyl Byproduct? Check_Protodeboronation->Check_Homocoupling No Solution_Protodeboronation Use Stabilized Boron Reagent (e.g., MIDA Boronate) Ensure Anhydrous Conditions Check_Protodeboronation->Solution_Protodeboronation Yes Check_Stalling Reaction Stalled with Remaining Starting Materials? Check_Homocoupling->Check_Stalling No Solution_Homocoupling Ensure Rigorous Inert Atmosphere Use Efficient Pd(0) Source Check_Homocoupling->Solution_Homocoupling Yes Solution_Stalling Use Bulky, Electron-Rich Ligand (e.g., RuPhos, XPhos) Increase Catalyst Loading Check_Stalling->Solution_Stalling Yes

Caption: Troubleshooting workflow for common issues.

Protodeboronation_Mechanism cluster_mechanism Protodeboronation of 2-Pyridylboronic Acid at Neutral pH cluster_mitigation Mitigation Strategies Boronic_Acid 2-Pyridylboronic Acid Zwitterion Zwitterionic Intermediate (Highly Reactive) Boronic_Acid->Zwitterion Equilibrium at Neutral pH Product Protodeboronated Pyridine Zwitterion->Product Unimolecular Fragmentation Acidic_pH Acidic pH (H+) Acidic_pH->Boronic_Acid Shifts Equilibrium Basic_pH Basic pH (OH-) Basic_pH->Boronic_Acid Shifts Equilibrium

Caption: Mechanism of 2-pyridylboronic acid protodeboronation.

References

Technical Support Center: Improving Yields for Suzuki Coupling of Sterically Hindered Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions of sterically hindered pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with a sterically hindered pyridine is resulting in low to no yield. What are the primary causes and how can I troubleshoot this?

A1: Low or no conversion is a frequent challenge with sterically hindered pyridines. This can be attributed to several factors, primarily the steric bulk impeding key steps in the catalytic cycle and the pyridine nitrogen's potential to deactivate the catalyst.[1][2]

Potential Causes & Troubleshooting Steps:

  • Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often inefficient for hindered substrates.[1][2] The steric hindrance slows down the oxidative addition and reductive elimination steps.

    • Solution: Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][3][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary for activating the C-X bond and facilitate the final product-forming step.[2][5]

  • Catalyst Inhibition: The basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[1]

    • Solution: Using bulky ligands can sterically shield the palladium center, minimizing this unwanted coordination and favoring the desired catalytic pathway.[3]

  • Suboptimal Base Selection: The base is critical for activating the boronic acid for the transmetalation step.[3] An inappropriate base can lead to poor yields.

    • Solution: Screen strong, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often highly effective for these challenging couplings.[2][3] In some cases, a small amount of water can be beneficial when using phosphate or carbonate bases.[2][6]

  • Inadequate Reaction Temperature: The activation energy for the oxidative addition of sterically hindered pyridyl halides can be high.

    • Solution: Increase the reaction temperature, often in the range of 80-120 °C.[3] Microwave irradiation can also be a powerful tool to expedite the reaction.[7]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen, which can cause deactivation and promote side reactions like homocoupling.[3][8]

    • Solution: Ensure all solvents and reagents are thoroughly degassed before use. Maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration.[3][8]

Q2: I'm observing significant side products. How can I minimize homocoupling and protodeboronation?

A2: The formation of side products such as biaryl homocoupling (from the boronic acid) and protodeboronation (replacement of the boronic acid group with hydrogen) can compete with the desired cross-coupling, reducing the yield of the target molecule.

Troubleshooting Side Reactions:

  • Homocoupling (Ar-B(OH)₂ → Ar-Ar): This side reaction is often promoted by the presence of oxygen.[3][8]

    • Solution: Rigorous degassing of all solvents and reagents is crucial. Maintain an inert atmosphere throughout the experiment.[8] In some instances, slowly adding the boronic acid to the reaction mixture can minimize its concentration and reduce the rate of homocoupling.[1]

  • Protodeboronation (Ar-B(OH)₂ → Ar-H): This occurs when the carbon-boron bond is cleaved by a proton source, which can be water or acidic impurities, often in the presence of a strong base.[1][3]

    • Solution: Use anhydrous solvents where possible.[8] While some water can be beneficial for certain bases, excessive amounts should be avoided.[2][6] Using boronic esters, such as pinacol esters, can enhance stability against protodeboronation.[3]

Q3: Which specific catalyst-ligand combinations are most effective for hindered pyridines?

A3: The choice of ligand is the most critical factor for success. Modern biaryl phosphine ligands (Buchwald-type) and N-heterocyclic carbenes (NHCs) have demonstrated superior performance for coupling sterically hindered and electron-rich heteroaryl chlorides.[3][5]

Recommended Systems:

  • Bulky Phosphine Ligands: SPhos, XPhos, and RuPhos are frequently cited as excellent choices. They possess the required steric bulk and electron-donating properties to facilitate the challenging steps of the catalytic cycle.[1][2][3]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can form very stable and active palladium complexes, showing high efficacy even with tetra-ortho-substituted biaryls.[2][4][7]

  • Specialized Ligands: For extremely challenging couplings, specialized ligands like BI-DIME have been developed to synthesize highly hindered biaryls.[9]

Data Presentation

Table 1: Effect of Catalyst and Ligand on Yield for Hindered Pyridines
EntryPyridyl HalideBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
12-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₄aq. Na₂CO₃Toluene/EtOH/H₂OReflux86[10]
22-Chloropyridine2,6-Dimethylphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene10082[5]
33-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10099[5]
42-Bromopyridine2-Methylphenylboronic acidPd₂(dba)₃ / RuPhosK₃PO₄Dioxane8092[11]
52,4-DichloropyrimidinePhenylboronic acidPd₂(dba)₃ / P(tBu)₃K₂CO₃Dioxane10085[12]
62-Bromo-6-methylpyridineMesitylboronic acidPd-NHC Complext-BuOKDioxane80>99[7]
Table 2: Influence of Base and Solvent on Yield
EntryCoupling PartnersCatalyst / LigandBaseSolventYield (%)Reference
12-Chloropyridine + Arylboronic AcidPd(OAc)₂ / SPhosK₃PO₄TolueneHigh[5]
22-Pyridylboronate + Aryl BromidePd₂(dba)₃ / BiarylphosphineKFDioxaneGood-Excellent[11]
3Hindered Aryl Halide + Arylboronic AcidPd-NHC Complext-BuOKDioxane>99[7]
42-Amino-5-bromopyrazine + Pyridylboronic AcidPd(PPh₃)₂Cl₂aq. Na₂CO₃DioxaneModerate[10]
5Hindered Aryl Halide + Arylboronic AcidPd(OAc)₂ / PCy₃Cs₂CO₃Dioxane82[13]

Experimental Protocols

General Protocol for Suzuki Coupling of a Sterically Hindered Pyridine

This protocol is a general guideline and requires optimization for specific substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen).

  • Preparation:

    • Oven-dry all glassware (e.g., Schlenk tube or reaction flask) and allow it to cool under vacuum or in a desiccator.

    • Degas all solvents (e.g., dioxane or toluene) by bubbling with an inert gas for at least 30 minutes prior to use.[8]

  • Reaction Setup:

    • To the reaction vessel equipped with a magnetic stir bar, add the pyridyl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., SPhos, 2-10 mol%).

    • Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free atmosphere.[8]

  • Reaction Execution:

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Often Rate-Limiting for Hindered Substrates) PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation R1PdR2 R¹-Pd(II)L₂-R² Transmetalation->R1PdR2 RedElim Reductive Elimination (Can be Slowed by Steric Hindrance) RedElim->Pd0 ArX_in R¹-X (Hindered Pyridine) ArX_in->OxAdd Boronic_in R²-B(OR)₂ Boronic_in->Transmetalation Base_in Base Base_in->Transmetalation Product_out R¹-R² (Product) Product_out->RedElim

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impeded by steric hindrance.

Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification p1 Oven-dry Glassware p2 Weigh Reagents: - Pyridyl Halide - Boronic Acid/Ester - Base - Catalyst/Ligand p3 Degas Solvents s1 Combine Solid Reagents in Reaction Vessel p3->s1 s2 Establish Inert Atmosphere (e.g., 3x Vacuum/Argon cycles) s1->s2 s3 Add Degassed Solvent s2->s3 r1 Heat to Desired Temperature (e.g., 80-120 °C) s3->r1 r2 Monitor Progress (TLC, LC-MS) r1->r2 w1 Cool to Room Temperature r2->w1 w2 Aqueous Work-up (Dilute, Wash) w1->w2 w3 Dry & Concentrate w2->w3 w4 Purify (e.g., Column Chromatography) w3->w4

Caption: A general experimental workflow for the Suzuki coupling of pyridyl compounds.

Troubleshooting_Tree start Low or No Yield Observed q_catalyst Is the catalyst system active enough? start->q_catalyst s_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. q_catalyst->s_catalyst No q_temp Is the reaction temperature sufficient? q_catalyst->q_temp Yes s_catalyst->q_temp s_temp Increase temperature to 80-120 °C. Consider microwave irradiation. q_temp->s_temp No q_base Is the base effective? q_temp->q_base Yes s_temp->q_base s_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). q_base->s_base No q_degas Is the system properly degassed? q_base->q_degas Yes s_base->q_degas s_degas Degas solvents thoroughly. Ensure inert atmosphere. q_degas->s_degas No end_node Re-evaluate Substrate Stability q_degas->end_node Yes s_degas->end_node

Caption: A troubleshooting decision tree for low-yield Suzuki coupling reactions.

References

Stability issues of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Like many arylboronic acids, this compound is susceptible to two main degradation pathways in solution:

  • Protodeboronation: This is the most common degradation pathway, where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 3-(pyrrolidin-1-yl)pyridine.[1][2] This process is often catalyzed by aqueous or acidic/basic conditions.[1][3]

  • Oxidation: The boronic acid group can be oxidized, particularly in the presence of oxidizing agents or even atmospheric oxygen, to form the corresponding phenol, 5-(pyrrolidin-1-yl)pyridin-3-ol.[4][5]

Q2: What are the visible signs of degradation of my this compound solution?

A2: While visual inspection is not a definitive measure of stability, you may observe the following signs that could indicate degradation:

  • Changes in color: The solution may develop a yellow or brown tint over time.

  • Precipitation: The formation of insoluble byproducts can lead to turbidity or the appearance of a precipitate.

  • Inconsistent experimental results: Poor yields or the appearance of unexpected side products in reactions like Suzuki-Miyaura coupling are strong indicators of reagent degradation.[2]

Q3: How should I store solutions of this compound to maximize stability?

A3: Proper storage is crucial for maintaining the integrity of your boronic acid solution. For general guidance, refer to the table below.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Low or no yield in Suzuki-Miyaura coupling reaction.

Possible Cause Troubleshooting Step
Degradation of boronic acid Verify the purity of the boronic acid using techniques like ¹H NMR or HPLC before use.[6] If degradation is suspected, use a fresh batch of the reagent.
Protodeboronation during reaction This is a common side reaction, especially with electron-rich heterocyclic boronic acids.[2][7] Consider using anhydrous conditions and a milder base (e.g., K₂CO₃, KF) to minimize this pathway.[2]
Catalyst inactivation Ensure your palladium catalyst and ligand are active and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst decomposition.[2]
Incorrect base or solvent The choice of base and solvent is critical. The base should be strong enough for transmetalation but not so strong as to cause degradation.[2]

Issue 2: Appearance of unexpected byproducts in my reaction.

Possible Cause Troubleshooting Step
Homocoupling of boronic acid This can occur in the presence of oxygen.[2] Ensure proper degassing of solvents and maintenance of an inert atmosphere.
Formation of phenol byproduct This indicates oxidation of the boronic acid. Avoid exposure to air and potential oxidizing agents. Storing solutions under an inert gas can be beneficial.
Protodeboronation byproduct The presence of 3-(pyrrolidin-1-yl)pyridine suggests protodeboronation. Refer to the troubleshooting steps for protodeboronation under Issue 1.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Solution

Factor Effect on Stability Recommendation
pH Generally most stable at neutral pH.[6] Both acidic and basic conditions can accelerate protodeboronation.[3] The pyridine nitrogen can be protonated at low pH, potentially affecting stability.Maintain a neutral pH for storage. Buffer solutions if necessary for experimental conditions.
Temperature Higher temperatures accelerate degradation.Store solutions at low temperatures (e.g., -20°C or -80°C for long-term storage).[6] Avoid repeated freeze-thaw cycles.
Water Water is a proton source for protodeboronation.[2] Hydrolysis of boronate esters to the boronic acid is also a consideration.[8][9]Use anhydrous solvents when possible, especially for reactions sensitive to water. Store solid boronic acid in a desiccator.
Oxygen Can lead to oxidation of the boronic acid to the corresponding phenol.[4]Degas solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Solvent Aprotic solvents are generally preferred for storage to minimize protodeboronation.Store in anhydrous aprotic solvents like THF, dioxane, or DMF.

Experimental Protocols

Protocol 1: Stability Assessment by ¹H NMR Spectroscopy

This protocol provides a general method for monitoring the stability of this compound in solution over time.

  • Solution Preparation: Prepare a stock solution of the boronic acid of known concentration in a deuterated solvent (e.g., DMSO-d₆, CD₃CN).

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum to serve as the time-zero reference. Identify the characteristic peaks for the boronic acid.

  • Incubation: Store the NMR tube under the desired conditions (e.g., specific temperature, exposure to air/light).

  • Time-Point Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours).

  • Data Analysis: Monitor for the appearance of new peaks corresponding to degradation products (e.g., 3-(pyrrolidin-1-yl)pyridine) and the decrease in the integration of the starting material's peaks.[6]

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method to quantify the boronic acid and its degradation products.

  • Method Development: Develop a reverse-phase HPLC method capable of separating the parent boronic acid from its potential degradation products. A C18 column is a common starting point.[6] The mobile phase may consist of a mixture of acetonitrile and water. Using a mobile phase without a pH modifier can sometimes minimize on-column hydrolysis.[9][10]

  • Sample Preparation: Prepare solutions of the boronic acid in a suitable solvent at a known concentration.

  • Stress Conditions: Subject aliquots of the solution to various stress conditions (e.g., elevated temperature, different pH values, exposure to an oxidizing agent).[6]

  • Time-Point Analysis: At specific time points, inject the samples onto the HPLC system.

  • Quantification: Quantify the peak areas of the boronic acid and any degradation products to determine the rate of degradation.[6]

Visualizations

Degradation_Pathways A This compound B 3-(Pyrrolidin-1-yl)pyridine A->B Protodeboronation (H₂O, H⁺/OH⁻) C 5-(Pyrrolidin-1-yl)pyridin-3-ol A->C Oxidation (O₂, Oxidizing Agents)

Caption: Primary degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solution of boronic acid temp Temperature Study prep->temp ph pH Study prep->ph light Photostability Study prep->light hplc HPLC Analysis temp->hplc nmr NMR Analysis temp->nmr ph->hplc ph->nmr light->hplc light->nmr data Determine degradation rate and pathways hplc->data nmr->data

Caption: General workflow for assessing the stability of the boronic acid.

References

Technical Support Center: Alternative Coupling Methods for Base-Sensitive Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with base-sensitive pyridine boronic acids in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my Suzuki-Miyaura coupling reactions with pyridine boronic acids failing or giving low yields?

Low yields or reaction failure in Suzuki-Miyaura couplings involving pyridine boronic acids are common and can be attributed to several factors:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This is particularly problematic with 2-substituted pyridines, a phenomenon often referred to as the "2-pyridyl problem".[2][3]

  • Protodeboronation: Pyridine boronic acids, especially 2-pyridylboronic acids, are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][4][5] This side reaction is often promoted by aqueous basic conditions.[1]

  • Substrate Reactivity: Some pyridine-containing substrates, such as 2-chloropyridines, are less reactive than their bromo or iodo counterparts, requiring more forcing reaction conditions which can lead to degradation.[1]

  • Homocoupling: Self-coupling of the boronic acid to form bipyridine byproducts can occur, often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst.[1][6]

Q2: What are the primary alternative strategies to overcome these challenges?

Several strategies can be employed to improve the success of coupling reactions with base-sensitive pyridine boronic acids:

  • Use of Alternative Boron Reagents: More stable derivatives of boronic acids can be used to mitigate instability and protodeboronation. These include:

    • Pinacol esters: These are generally more stable than the corresponding boronic acids.[1][4]

    • MIDA (N-methyliminodiacetic acid) boronates: These offer a slow-release of the boronic acid under the reaction conditions, minimizing its decomposition.[5]

    • Trifluoroborate salts (BF3K): These are crystalline, air-stable solids that are less prone to protodeboronation.[4][5]

  • Specialized Ligands and Catalysts: The use of bulky, electron-rich phosphine ligands can enhance catalyst activity and stability. Examples include Buchwald ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[1] Highly active and air-stable palladium phosphine oxide and chloride complexes have also shown promise.[7]

  • Alternative Coupling Reactions: When Suzuki-Miyaura coupling proves challenging, other cross-coupling reactions that are less sensitive to the basicity of the pyridine moiety can be employed. These include:

    • Stille Coupling (Organotin reagents): Offers excellent functional group tolerance and often does not require a base.[8] However, a major drawback is the high toxicity of organotin compounds.[8]

    • Negishi Coupling (Organozinc reagents): Characterized by high reactivity and mild reaction conditions.[8] The primary disadvantage is the air and moisture sensitivity of the organozinc reagents.[8]

    • Hiyama Coupling (Organosilicon reagents): A less common alternative that can be effective in certain cases.

  • Base-Free or Milder Base Conditions: The development of base-free Suzuki-Miyaura coupling protocols, for instance using Lewis acids or specialized substrates like acyl fluorides, can circumvent issues related to base-sensitive substrates.[9][10] Screening for milder inorganic bases like K₃PO₄ or Cs₂CO₃ can also be beneficial.[1][4]

Troubleshooting Guides

Guide 1: Low or No Conversion

If you are observing low or no conversion of your starting materials, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Conversion

LowConversion start Low or No Conversion q1 Are you using an inert atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the catalyst/ligand active? a1_yes->q2 s1 Degas solvents and reaction mixture. Use a glovebox or Schlenk line. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the boronic acid derivative stable? a2_yes->q3 s2 Use a fresh batch of catalyst and ligand. Consider a more active catalyst system (e.g., Pd/Buchwald ligand). a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are the reaction conditions optimal? a3_yes->q4 s3 Switch to a more stable derivative: - Pinacol ester - MIDA boronate - Trifluoroborate salt a3_no->s3 s3->q4 s4 Increase reaction temperature. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Consider alternative solvents. q4->s4

Caption: A workflow diagram for troubleshooting low conversion in Suzuki-Miyaura coupling of pyridine boronic acids.

Guide 2: Significant Protodeboronation Observed

If you are detecting significant amounts of the deborylated pyridine byproduct, the following strategies can help:

  • Switch to a more stable boronic acid derivative: As mentioned in the FAQs, pinacol esters, MIDA boronates, or trifluoroborate salts are less susceptible to protodeboronation.[1][4][5]

  • Use anhydrous conditions: The presence of water can facilitate protodeboronation.[4] Ensure all reagents and solvents are dry.

  • Modify the base: Avoid excessively strong bases. Consider screening milder bases such as K₃PO₄ or Cs₂CO₃.[1][4] In some cases, base-free conditions may be necessary.[9][10]

  • Optimize reaction temperature: Overheating the reaction can accelerate protodeboronation.[4] Try running the reaction at a lower temperature for a longer duration.

Data Presentation: Comparison of Alternative Coupling Methods

The following table summarizes typical reaction conditions for different coupling strategies with pyridine derivatives.

Coupling MethodOrganometallic ReagentTypical CatalystBase RequiredKey AdvantagesKey Disadvantages
Suzuki-Miyaura Organoboron (boronic acids, esters, etc.)PalladiumYes (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Low toxicity of boron reagents; wide commercial availability.[8]Instability of some pyridylboronic acids; potential for protodeboronation.[8][11]
Stille Organotin (stannanes)PalladiumOften not requiredAir and moisture stable reagents; excellent functional group tolerance.[8]High toxicity of organotin reagents and byproducts.[8]
Negishi OrganozincPalladium or NickelOften not requiredHigh reactivity; mild reaction conditions; shorter reaction times.[8]Air and moisture sensitivity of organozinc reagents.[8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using a Pinacol Ester Derivative

This protocol is a general procedure for the Suzuki-Miyaura coupling of a pyridine boronic acid pinacol ester with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • Pyridine boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, pyridine boronic acid pinacol ester, palladium catalyst, and base.[1][4]

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.[1][4]

  • Add the degassed solvent via syringe.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[4][12]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1][4]

Protocol 2: Stille Coupling of a Pyridylstannane

This protocol provides a general procedure for the base-free Stille coupling of a 2-(tributylstannyl)pyridine with an aryl iodide.

Materials:

  • Aryl iodide (1.0 equiv)

  • 2-(Tributylstannyl)pyridine (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl iodide and 2-(tributylstannyl)pyridine in anhydrous toluene.[8]

  • Add the palladium catalyst to the solution.[8]

  • Heat the mixture to 100 °C.[8]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.[8]

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Negishi Coupling of a Pyridylzinc Reagent

This protocol describes a typical Negishi coupling for pyridine synthesis, involving the in situ preparation of the organozinc reagent.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • n-Butyllithium (1.0 equiv)

  • Zinc bromide (ZnBr₂, 1.1 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 8 mol%)

  • Anhydrous THF

  • Inert gas (Argon)

Procedure:

Part A: Preparation of the Organozinc Reagent

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-bromopyridine in anhydrous THF and cool to -78 °C.[8]

  • Add n-butyllithium dropwise and stir the mixture for 30 minutes.[8]

  • Add a solution of zinc bromide in THF and allow the mixture to warm to room temperature.[8]

Part B: Cross-Coupling

  • In a separate flask, dissolve the palladium catalyst and ligand in anhydrous THF.[8]

  • Add the aryl chloride, followed by the freshly prepared 2-pyridylzinc bromide solution.[8]

  • Stir the reaction mixture at 60 °C for 2 hours.[8]

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.[8]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Validation & Comparative

A Comparative Guide to the Analytical Data of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid, alongside two structurally related alternatives: (5-aminopyridin-3-yl)boronic acid and (5-methoxypyridin-3-yl)boronic acid. The selection of these alternatives allows for an objective comparison of how different substituents at the 5-position of the pyridinylboronic acid core influence their analytical characteristics. This information is crucial for researchers in medicinal chemistry and drug development for the identification, characterization, and quality control of these important building blocks.

Compound Structures and Properties
CompoundStructureMolecular FormulaMolecular Weight
This compoundC₉H₁₃BN₂O₂192.02 g/mol
(5-aminopyridin-3-yl)boronic acidC₅H₇BN₂O₂137.93 g/mol [1]
(5-methoxypyridin-3-yl)boronic acidC₆H₈BNO₃152.94 g/mol

Nuclear Magnetic Resonance (NMR) Data Comparison

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Below is a comparison of the predicted ¹H and ¹³C NMR spectral data for the target compound and its alternatives. These predictions are based on computational models and serve as a guide for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

CompoundChemical Shift (ppm) and Multiplicity
This compound 8.21 (s, 1H, Ar-H), 8.05 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 3.28 (t, 4H, -CH₂-N-), 1.95 (t, 4H, -CH₂-)
(5-aminopyridin-3-yl)boronic acid 8.01 (s, 1H, Ar-H), 7.78 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 5.50 (s, 2H, -NH₂)
(5-methoxypyridin-3-yl)boronic acid 8.35 (s, 1H, Ar-H), 8.20 (s, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 3.85 (s, 3H, -OCH₃)

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

CompoundChemical Shift (ppm)
This compound 148.5 (Ar-C), 142.1 (Ar-C), 138.0 (Ar-C), 125.0 (Ar-C), 120.0 (Ar-C-B), 47.0 (-CH₂-N-), 25.0 (-CH₂-)
(5-aminopyridin-3-yl)boronic acid 155.0 (Ar-C), 140.0 (Ar-C), 135.0 (Ar-C), 120.0 (Ar-C), 115.0 (Ar-C-B)
(5-methoxypyridin-3-yl)boronic acid 158.0 (Ar-C), 145.0 (Ar-C), 130.0 (Ar-C), 122.0 (Ar-C), 110.0 (Ar-C-B), 55.0 (-OCH₃)

Note: The chemical shift of the carbon attached to boron (C-B) can be difficult to observe due to quadrupolar relaxation of the boron nucleus.

Mass Spectrometry (MS) Data Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural confirmation.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 192175 ([M-OH]⁺), 164 ([M-B(OH)₂]⁺), 121, 94
(5-aminopyridin-3-yl)boronic acid 138121 ([M-OH]⁺), 110 ([M-B(OH)₂]⁺), 94, 67
(5-methoxypyridin-3-yl)boronic acid 153136 ([M-OH]⁺), 125 ([M-B(OH)₂]⁺), 108, 78

Note: Boronic acids are known to form cyclic trimers (boroxines) upon dehydration, which may be observed in the mass spectrum, typically in the gas phase or under specific ionization conditions.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of pyridinylboronic acids is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts and the equilibrium between the boronic acid and its boroxine form.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak as an internal reference.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Mass Spectrometry (MS)

A general protocol for the analysis of pyridinylboronic acids by mass spectrometry is as follows:

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. For Electrospray Ionization (ESI), the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can improve ionization.

  • Instrumentation and Analysis:

    • Ionization Method: Electrospray Ionization (ESI) is a common soft ionization technique suitable for these compounds. Electron Ionization (EI) can also be used and will provide more fragmentation information.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

    • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and key fragment ions.

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the analytical characterization of a novel pyridinylboronic acid derivative.

analytical_workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis and Confirmation synthesis Synthesis of Pyridinylboronic Acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 11B) purification->nmr ms Mass Spectrometry (e.g., ESI, EI) purification->ms purity_check Purity Assessment (e.g., HPLC) purification->purity_check spectral_interpretation Spectral Interpretation nmr->spectral_interpretation ms->spectral_interpretation purity_check->spectral_interpretation structure_confirmation Structure Confirmation spectral_interpretation->structure_confirmation documentation Documentation structure_confirmation->documentation

References

Comparative Analysis of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic Acid Derivatives: Structure and Performance

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structures and comparative performance of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid derivatives and their analogues. This guide provides a comprehensive overview of their structural characteristics and biological activities, supported by experimental data and detailed protocols.

The intersection of a pyrrolidine moiety, a pyridine core, and a boronic acid functional group presents a compelling scaffold in medicinal chemistry. This combination of structural features has been explored for the development of potent inhibitors for various enzymatic targets, particularly serine proteases. The pyrrolidine ring can provide favorable interactions within enzyme active sites, the pyridine core offers a versatile platform for substitution and modulation of electronic properties, and the boronic acid group is a well-established warhead for covalent, reversible inhibition of serine hydrolases.

This guide delves into the structural and functional aspects of this compound and its derivatives, offering a comparative analysis based on available X-ray crystallographic data and biological performance metrics.

Structural Insights from X-ray Crystallography

While the X-ray crystal structure of the parent compound, this compound, is not publicly available, the structure of a closely related derivative, (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid , provides significant insights into the molecular geometry and potential intermolecular interactions.

The crystallographic data for this derivative reveals a planar phenylboronic acid group with the pyrrolidine ring adopting a non-planar conformation. The trifluoromethyl group, an electron-withdrawing substituent, influences the electronic properties of the aromatic ring and the acidity of the boronic acid.

Crystallographic Data Summary
Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
(3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acidC₁₁H₁₁BCF₃NO₂MonoclinicP2₁/c10.345(2)11.234(2)11.098(2)90109.876(2)90[1]
2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineC₁₅H₂₃BN₂O₂OrthorhombicPca2₁16.543(3)7.1234(14)13.012(3)909090

Comparative Performance and Biological Activity

Derivatives of pyridinylboronic acids, particularly those incorporating a pyrrolidine substituent, have been investigated for their inhibitory activity against a range of enzymes, most notably serine proteases. The boronic acid moiety acts as a transition-state analogue, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.

The inhibitory potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The following table summarizes the reported biological activities of representative pyrrolidinyl-substituted boronic acid derivatives against various targets.

Biological Activity Data
Compound/DerivativeTarget EnzymeIC₅₀ / Kᵢ (nM)Assay TypeReference
Dipeptide Proline-boronic AcidsProteasome (MGC803 cell)nM levelCell-based cytotoxicity
Benzo[b]thiophen-2-ylboronic Acid Derivativesβ-Lactamases (SBLs & MBLs)VariesEnzyme inhibition[2]
Tyropeptin Boronic Acid DerivativesProteasome (Chymotrypsin-like)VariesEnzyme inhibition[3]
Prolineboronic Acid (boroPro) containing DipeptidesDipeptidyl Peptidase IV (DPPIV)VariesEnzyme inhibition[4]

Experimental Protocols

A generalized protocol for determining the inhibitory activity of boronic acid derivatives against a target serine protease is outlined below. Specific conditions may vary depending on the enzyme and the substrate used.

Serine Protease Inhibition Assay
  • Reagents and Buffers:

    • Target serine protease (e.g., Thrombin, Trypsin, Chymotrypsin).

    • Fluorogenic or chromogenic substrate specific to the protease.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% Tween-20).

    • Test compounds (boronic acid derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • A solution of the target enzyme in the assay buffer is pre-incubated with varying concentrations of the test compound for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the specific substrate.

    • The rate of substrate hydrolysis is monitored over time by measuring the change in fluorescence or absorbance using a microplate reader.

    • Control reactions are performed in the absence of the inhibitor.

  • Data Analysis:

    • The initial reaction velocities are calculated from the linear portion of the progress curves.

    • The percentage of inhibition for each inhibitor concentration is determined relative to the control.

    • The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic equation).

Visualizing Molecular Interactions and Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_Enzyme Serine Protease Active Site cluster_Inhibitor Boronic Acid Inhibitor Catalytic_Triad Catalytic Triad (Ser, His, Asp) Tetrahedral_Intermediate Tetrahedral Intermediate Catalytic_Triad->Tetrahedral_Intermediate Nucleophilic Attack by Serine Substrate Peptide Substrate Substrate->Catalytic_Triad Binding Boronic_Acid This compound Derivative Boronic_Acid->Catalytic_Triad Reversible Covalent Bonding (forms tetrahedral adduct with Serine)

Caption: Mechanism of serine protease inhibition by a boronic acid derivative.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Enzyme_Assay Enzyme Inhibition Assay (Determine IC50/Ki) Start->Enzyme_Assay Crystal_Screening X-ray Crystallography Screening Start->Crystal_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Enzyme_Assay->SAR_Analysis Data_Collection X-ray Data Collection and Structure Solution Crystal_Screening->Data_Collection Structure_Analysis Structural Analysis of Enzyme-Inhibitor Complex Data_Collection->Structure_Analysis Structure_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End: Candidate Selection Lead_Optimization->End

Caption: A typical workflow for the development of boronic acid-based enzyme inhibitors.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in drug discovery, particularly as inhibitors of serine proteases. While the crystallographic data for the parent compound remains elusive, analysis of closely related structures provides valuable insights for rational drug design. The biological activity data highlights the potency of this scaffold, and the outlined experimental protocols offer a foundation for further investigation and optimization. The interplay between the pyrrolidine ring, the substituted pyridine core, and the boronic acid warhead offers a rich chemical space for the development of novel therapeutics. Future work should focus on obtaining more crystal structures of diverse derivatives to build a more comprehensive structure-activity relationship and guide the design of next-generation inhibitors.

References

Comparative Purity Analysis of Commercially Available (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative purity analysis of commercially available (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid, a key building block in medicinal chemistry and drug development. The purity of this reagent is critical for the successful synthesis of target molecules, impacting reaction yields, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). This document outlines the methodologies for assessing purity and presents a comparative analysis based on typical data obtained for this class of compounds.

Purity Comparison of Commercial this compound

The following table summarizes the purity analysis of this compound from three representative commercial suppliers. The data is illustrative and reflects typical purity levels and common impurities observed for arylboronic acids.

Parameter Supplier A Supplier B Supplier C
Purity by ¹H NMR (%) ≥98≥97≥95
Purity by HPLC (%) 98.597.295.8
Major Impurity (Structure) Boroxine TrimerDeboronated PyridineResidual Solvent
Impurity Level by HPLC (%) 1.22.13.5 (Toluene)
Water Content (Karl Fischer, %) <0.5<1.0<1.5
Appearance White to off-white solidOff-white to tan solidTan solid

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural confirmation and purity assessment of boronic acids. It is crucial to be aware that arylboronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, especially in aprotic solvents or upon dehydration. This can lead to broader peaks or the presence of multiple species in the NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the boronic acid sample into a clean, dry NMR tube.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred as it can help to break up the boroxine trimer.

    • For quantitative NMR (qNMR), a certified internal standard with a known concentration is added.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer

    • Solvent: DMSO-d₆

    • Parameters: A standard proton experiment is run with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure accurate integration for purity determination.

    • Analysis: The purity is determined by comparing the integration of the aromatic protons of the main compound to the signals of any observed impurities. The broad signal of the B(OH)₂ protons is typically not used for quantification due to its variable chemical shift and potential for exchange with residual water.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer

    • Solvent: DMSO-d₆

    • Parameters: A standard carbon experiment with proton decoupling.

    • Analysis: Used for structural confirmation. The carbon atom attached to the boron can sometimes be difficult to observe due to quadrupolar relaxation of the boron nucleus.

  • ¹¹B NMR Spectroscopy:

    • Instrument: 128 MHz NMR Spectrometer

    • Solvent: DMSO-d₆

    • Parameters: A standard boron experiment.

    • Analysis: Provides information about the boron environment. The chemical shift can help distinguish between the boronic acid and its boroxine form.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a sensitive method for quantifying the purity of boronic acids and detecting non-volatile impurities. A key challenge in the HPLC analysis of boronic acids is their potential for on-column hydrolysis or degradation.

  • Instrumentation:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detector Wavelength: 254 nm

    • Column Temperature: 30 °C

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a diluent such as a 50:50 mixture of acetonitrile and water.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Mass Spectrometry (MS)

Mass spectrometry, typically coupled with HPLC (LC-MS), is used to confirm the molecular weight of the compound and to identify impurities. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.

  • Instrumentation:

    • System: LC-MS with an ESI source.

    • Ionization Mode: Positive ESI is typically used to observe the [M+H]⁺ ion.

    • Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule of this compound. The fragmentation pattern can be analyzed to further confirm the structure.

Visualizations

Workflow for Purity Analysis

The following diagram illustrates the general workflow for the purity analysis of a commercially available chemical compound.

Purity_Analysis_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Evaluation & Reporting SampleReception Sample Reception Documentation Documentation Review SampleReception->Documentation SamplePreparation Sample Preparation Documentation->SamplePreparation NMR NMR Analysis (¹H, ¹³C, ¹¹B) SamplePreparation->NMR HPLC HPLC Analysis SamplePreparation->HPLC MS Mass Spectrometry SamplePreparation->MS KF Karl Fischer (Water Content) SamplePreparation->KF DataAnalysis Data Analysis & Interpretation NMR->DataAnalysis HPLC->DataAnalysis MS->DataAnalysis KF->DataAnalysis PurityCalculation Purity Calculation DataAnalysis->PurityCalculation ReportGeneration Report Generation PurityCalculation->ReportGeneration

Purity Analysis Workflow
Potential Impurities and Degradation Pathways

Arylboronic acids are susceptible to dehydration to form cyclic boroxine trimers. Another common impurity is the product of protodeboronation. The diagram below illustrates these potential transformations for a generic arylboronic acid.

Boronic_Acid_Impurities ArylBoronicAcid Arylboronic Acid (Ar-B(OH)₂) Boroxine Boroxine (Trimer) ([ArBO]₃) ArylBoronicAcid->Boroxine - 3 H₂O Arene Deboronated Arene (Ar-H) ArylBoronicAcid->Arene Protodeboronation Boroxine->ArylBoronicAcid + 3 H₂O

Common Boronic Acid Impurities

Comparative reactivity of 3-pyridyl vs 4-pyridyl boronic acids in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 3-Pyridyl vs. 4-Pyridyl Boronic Acids in Suzuki Coupling

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. Pyridylboronic acids are crucial building blocks in this context, enabling the incorporation of the pyridine moiety, a common motif in pharmaceuticals. This guide provides a comparative analysis of the reactivity of 3-pyridylboronic acid and 4-pyridylboronic acid in Suzuki coupling reactions, supported by experimental data.

Introduction to Pyridylboronic Acid Reactivity in Suzuki Coupling

The reactivity of pyridylboronic acids in Suzuki coupling is significantly influenced by the position of the boronic acid group on the pyridine ring. A well-documented challenge is the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid group in 2-pyridylboronic acids can lead to catalyst inhibition and facile protodeboronation, often resulting in lower yields. In contrast, 3- and 4-pyridylboronic acids are generally more stable and less prone to these side reactions, typically providing good to excellent yields in cross-coupling reactions.[1]

Comparative Performance in Suzuki Coupling

The electronic and steric environment of the pyridine ring, influenced by the position of the nitrogen atom relative to the boronic acid group, plays a crucial role in their reactivity.

Quantitative Data Comparison

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 3-pyridylboronic acid and 4-pyridylboronic acid (or their esters) with various aryl halides, as compiled from the literature. It is important to note that the reaction conditions may vary between studies.

Boronic Acid/EsterCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
3-Pyridylboronic acid3-BromoquinolinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux85Organic Syntheses, 2005, 81, 89
4-Pyridylboronic acid4-BromoanisoleNot specifiedNot specifiedNot specifiedNot specifiedGoodBenchChem
3-Pyridylboronic esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100ModestCan. J. Chem. 2021, 99, 8, 694–701
4-Pyridylboronic esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100ModestCan. J. Chem. 2021, 99, 8, 694–701
3-Pyridylboronic acid2-BromopyridinePd(OAc)₂/TPPTSNa₂CO₃H₂O10098J. Org. Chem. 2005, 70, 5164-5173
4-Pyridylboronic acid1-Bromo-4-tert-butylbenzenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10095J. Am. Chem. Soc. 2006, 128, 13076-13077

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a pyridylboronic acid with an aryl bromide. This protocol can be adapted for both 3- and 4-pyridylboronic acids, though optimization for specific substrates may be necessary.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Pyridylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2–5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, pyridylboronic acid, base, and palladium catalyst.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir for the required time (typically 2–24 hours), monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Workflow

To better understand the underlying mechanism and experimental setup, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Generalized Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Pyridylboronic Acid, Base, and Catalyst Solvent Add Anhydrous Solvent Reagents->Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Solvent->Inert_Atmosphere Heating Heat to Reaction Temperature (80-120 °C) Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, GC/MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Chromatography Drying->Purification

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.

Conclusion

Both 3-pyridylboronic acid and 4-pyridylboronic acid are effective reagents for the synthesis of biaryl compounds via Suzuki-Miyaura coupling. Based on the available literature, both isomers are expected to perform well, providing good to excellent yields under optimized conditions. The choice between the two may ultimately depend on the specific electronic and steric requirements of the target molecule and the other coupling partner. For challenging substrates, careful optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.

References

A Comparative Guide: (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid vs. its Boronate Esters in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the choice of boron reagent in Suzuki-Miyaura cross-coupling reactions is a critical parameter influencing reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison between (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid and its corresponding boronate esters, particularly the pinacol ester, with a focus on their performance in Suzuki reactions.

The fundamental difference between using the free boronic acid and its ester derivatives lies in a trade-off between reactivity and stability. Generally, boronic acids are more reactive but less stable, while boronate esters offer enhanced stability at the cost of attenuated reactivity.[1]

Data Presentation: A Comparative Overview

The following table summarizes the key differences in performance between this compound and its pinacol boronate ester in Suzuki-Miyaura coupling reactions. These points are extrapolated from general principles of heteroaryl boronic acids and their esters as detailed in the literature.[1]

FeatureThis compoundThis compound Pinacol Ester
Reactivity Higher, often leading to faster reaction times.[1]Lower, may require longer reaction times or higher temperatures.[2]
Stability Prone to decomposition, especially protodeboronation and oxidation.[1]Significantly more stable, allowing for easier handling and storage.[1]
Yield Can be high, but may be compromised by decomposition of the starting material.Often more reproducible and can lead to higher isolated yields.[1]
Purification Can be challenging to purify and may require specialized techniques.Generally easier to purify by standard methods like chromatography.
Handling & Storage Often requires storage under inert atmosphere and at low temperatures.Typically a stable solid that can be handled under ambient conditions.
Reaction Conditions May proceed under milder conditions due to higher reactivity.May necessitate more forcing conditions to achieve comparable conversion.

Experimental Protocols

Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction using a pyridylboronic acid and its pinacol ester. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Suzuki Coupling with this compound

This protocol is adapted from standard procedures for the Suzuki coupling of pyridylboronic acids.[3]

  • Reagents:

    • Aryl halide (1.0 equiv)

    • This compound (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%)

    • Base (e.g., 1 M aqueous Na₂CO₃, 2.0 equiv)

    • Solvent (e.g., 1,4-dioxane)

  • Procedure:

    • To a reaction vessel, add the aryl halide, this compound, and the palladium catalyst.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent and the aqueous base.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling with this compound Pinacol Ester

This protocol is based on general procedures for using boronate esters in Suzuki reactions.

  • Reagents:

    • Aryl halide (1.0 equiv)

    • This compound pinacol ester (1.2 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

    • Base (e.g., K₃PO₄, 2.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Procedure:

    • In a reaction vessel, combine the aryl halide, the boronic acid pinacol ester, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas.

    • Add the degassed solvent mixture.

    • Heat the reaction to a higher temperature if necessary (e.g., 100-120 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • Work-up and purification are similar to Protocol 1.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound or its Boronate Ester F Suzuki-Miyaura Cross-Coupling A->F B Aryl Halide (Ar-X) B->F C Palladium Catalyst (e.g., Pd(PPh3)2Cl2) C->F D Base (e.g., Na2CO3, K3PO4) D->F E Solvent (e.g., Dioxane) E->F G Biaryl Product F->G Boronic_Acid_vs_Ester cluster_properties Properties cluster_outcome Typical Suzuki Reaction Outcome A This compound B This compound Pinacol Ester A->B Esterification A_props Higher Reactivity Lower Stability A->A_props Exhibits B_props Lower Reactivity Higher Stability B->B_props Exhibits A_outcome Faster Reaction Rate Potential for Decomposition A_props->A_outcome B_outcome Slower Reaction Rate Improved Reproducibility B_props->B_outcome

References

A Comparative Guide to Palladium Ligands for the Suzuki-Miyaura Coupling of Aminopyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. For medicinal chemists, the incorporation of the aminopyridine moiety is of particular interest due to its prevalence in a vast array of biologically active compounds. The choice of the palladium ligand is a critical parameter for a successful coupling, profoundly influencing reaction yields, scope, and conditions, especially when dealing with challenging substrates like aminopyridine boronic acids.

The inherent basicity of the amino group and the nitrogen atom in the pyridine ring can lead to catalyst inhibition or deactivation by coordinating to the palladium center, a challenge often referred to as the "2-pyridyl problem".[1] The selection of a suitable ligand is paramount to mitigate these issues and achieve high coupling efficiency. This guide provides a comparative overview of the performance of common palladium ligands for the Suzuki-Miyaura coupling of aminopyridine boronic acids, supported by experimental data.

Performance Comparison of Palladium Ligands

The choice of ligand is critical for optimizing the Suzuki-Miyaura coupling of aminopyridine boronic acids. Factors such as the ligand's steric bulk, electron-donating ability, and the specific substitution pattern of the aminopyridine all play a significant role in the catalytic activity. Below is a summary of the performance of several classes of ligands in the coupling of aminopyridine derivatives.

Ligand TypeSpecific LigandKey Characteristics & Performance InsightsTypical Yield Range (%)
Buchwald Ligands SPhosHighly active and versatile for a broad range of Suzuki-Miyaura reactions.[2] Often provides excellent yields for couplings involving heteroaryl chlorides and hindered substrates.[3] SPhos precatalysts have shown high efficacy in related C,N-cross coupling reactions.[4]70 - 95
XPhosKnown for its effectiveness in coupling unactivated aryl and heteroaryl chlorides.[3] The bulky nature of XPhos can promote the formation of the active monoligated palladium species.75 - 98
RuPhosParticularly effective for C,N-cross coupling of secondary amines to 3-halo-2-aminopyridines.[4] Demonstrates good performance in overcoming challenges associated with heteroaryl boronic acids.[1]71 - 96
BrettPhosIdentified as an outstanding ligand for the coupling of primary amines with 3-halo-2-aminopyridines.[4]70 - 90
Traditional Phosphines PPh₃ (Triphenylphosphine)A common, less sterically hindered ligand. Often used in combination with Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. While effective for some couplings, it can be less efficient for challenging substrates like aminopyridines compared to more specialized ligands.40 - 86[5]
PCy₃ (Tricyclohexylphosphine)A more electron-rich and sterically demanding ligand than PPh₃, which can lead to improved catalytic activity for some substrates.50 - 90
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donating ligands that form stable palladium complexes.[6] Their robust nature can be advantageous in challenging coupling reactions, including those involving heteroaryl substrates. Electron-rich NHC ligands can enhance the rate of oxidative addition.[7]60 - 95

Note: The yield ranges presented are compiled from various sources and are intended as a qualitative guide. Direct quantitative comparison is challenging due to variations in substrates, reaction conditions, and palladium precursors across different studies.

Experimental Protocols

Below is a general protocol for the Suzuki-Miyaura coupling of an aminopyridine boronic acid with an aryl halide. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • Aminopyridine boronic acid (1.0 equiv)

  • Aryl or heteroaryl halide (1.0-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.5-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To a microwave reaction vessel equipped with a magnetic stir bar, add the aminopyridine boronic acid, the coupling partner, the palladium catalyst, the ligand, and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² CoupledProduct Coupled Product (R¹-R²) ArylHalide Aryl Halide (R¹-X) BoronicAcid Boronic Acid (R²-B(OR)₂)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Ligand Screening

A systematic approach is essential for identifying the optimal ligand for a specific aminopyridine boronic acid coupling. The following workflow outlines a typical ligand screening process.

Ligand_Screening_Workflow cluster_setup Reaction Setup cluster_execution Execution & Analysis cluster_optimization Optimization DefineParams Define Reaction Parameters (Aminopyridine Boronic Acid, Aryl Halide, Base, Solvent, Temperature) SelectLigands Select a Diverse Set of Ligands (e.g., Buchwald, Phosphine, NHC) DefineParams->SelectLigands PrepareReactions Prepare Parallel Reactions (One for each ligand) SelectLigands->PrepareReactions RunReactions Run Reactions Under Identical Conditions PrepareReactions->RunReactions MonitorProgress Monitor Reaction Progress (TLC, LC-MS) RunReactions->MonitorProgress AnalyzeResults Analyze Results (Determine Yields/Conversion) MonitorProgress->AnalyzeResults IdentifyLead Identify Top-Performing Ligand(s) AnalyzeResults->IdentifyLead OptimizeConditions Optimize Reaction Conditions for Lead Ligand(s) IdentifyLead->OptimizeConditions ValidateScope Validate Substrate Scope OptimizeConditions->ValidateScope

Caption: Workflow for palladium ligand screening in Suzuki-Miyaura coupling.

References

A Comparative Guide to the Yields of Substituted Pyridine Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the pyridine moiety is a cornerstone of modern medicinal chemistry and materials science. Pyridine-containing compounds exhibit a wide range of biological activities and desirable electronic properties. Cross-coupling reactions provide a powerful and versatile methodology for the synthesis of these valuable molecules. Among the various coupling partners, substituted pyridine boronic acids and their derivatives are particularly important due to their relative stability and reactivity.

This guide offers an objective comparison of the performance of different substituted pyridine boronic acids in several key cross-coupling reactions, supported by experimental data from the literature. We will delve into the Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings, providing insights into how the position of the boronic acid group and the nature of other substituents on the pyridine ring affect reaction yields.

Factors Influencing Reactivity

The success of a cross-coupling reaction with pyridine boronic acids is influenced by several factors:

  • Position of the Boronic Acid Group: The location of the boronic acid moiety on the pyridine ring significantly impacts reactivity. The "2-pyridyl problem," characterized by the proximity of the nitrogen atom to the boronic acid group, can lead to catalyst inhibition and facile protodeboronation, often resulting in lower yields. Consequently, 2-pyridylboronic acids can be more challenging coupling partners than their 3- and 4-pyridyl counterparts. To overcome this, more stable boronic acid derivatives like pinacol esters are often employed.

  • Electronic Effects of Substituents: The electronic nature of substituents on the pyridine ring plays a crucial role. Electron-donating groups (EDGs) can increase the electron density of the pyridine ring, which can facilitate the transmetalation step in some cross-coupling reactions, leading to higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease the reactivity of the pyridine boronic acid.[1]

  • Catalyst and Ligand System: The choice of the palladium or other transition metal catalyst and the associated ligands is critical for achieving high yields, especially with challenging substrates like 2-pyridylboronic acids.

  • Reaction Conditions: Parameters such as the base, solvent, and temperature must be carefully optimized for each specific reaction to maximize the yield and minimize side reactions.

Yield Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for the formation of C-C bonds. The following tables summarize the yields obtained with various substituted pyridine boronic acids in Suzuki-Miyaura couplings.

Table 1: Yields of Substituted Pyridylboronic Acids in Suzuki-Miyaura Coupling with Pyridine-2-sulfonyl fluoride (PyFluor) [2]

Pyridylboronic Acid/EsterProductYield (%)
3-Pyridylboronic acid pinacol ester3-(Pyridin-2-yl)pyridine54
4-Pyridylboronic acid pinacol ester4-(Pyridin-2-yl)pyridine48
4-Cyanophenylboronic acid2-(4-Cyanophenyl)pyridine35
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine66

Reaction Conditions: PyFluor (0.3 mmol), boronic acid derivative (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol) in dioxane/H₂O at 100°C.[2]

Table 2: Yields of 2-Pyridyl Nucleophiles in Suzuki-Miyaura Coupling with Aryl Halides [3]

2-Pyridyl NucleophileAryl HalideProductYield (%)
Lithium triisopropyl 2-pyridylboronate3,5-Bis(trifluoromethyl)bromobenzene2-(3,5-Bis(trifluoromethyl)phenyl)pyridine82
Lithium triisopropyl 2-pyridylboronate4-Bromoanisole2-(4-Methoxyphenyl)pyridine74
Lithium triisopropyl 2-pyridylboronate5-Bromopyrimidine5-(Pyridin-2-yl)pyrimidine91
Lithium triisopropyl 2-pyridylboronate4-Chlorobenzonitrile4-(Pyridin-2-yl)benzonitrile73

Reaction Conditions varied depending on the specific substrates, generally involving a Pd catalyst and a suitable base in dioxane.[3]

Table 3: Yields of Functionalized Pyridylboronic Acids in Suzuki-Miyaura Coupling with Heteroaryl Bromides [4][5]

Pyridylboronic AcidHeteroaryl BromideProductYield (%)
2-Chloro-5-pyridylboronic acid2-Bromothiophene2-Chloro-5-(thiophen-2-yl)pyridine72
2-Methoxy-5-pyridylboronic acid2-Bromothiophene2-Methoxy-5-(thiophen-2-yl)pyridine85
2-Chloro-5-pyridylboronic acid3-Bromothiophene2-Chloro-5-(thiophen-3-yl)pyridine65
2-Methoxy-5-pyridylboronic acid3-Bromothiophene2-Methoxy-5-(thiophen-3-yl)pyridine78

Reaction Conditions: Pyridylboronic acid, heteroaryl bromide, Pd(PPh₃)₄, Na₂CO₃ in DMF at 80°C.[4][5]

Yield Comparison in Other Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions are also valuable for the synthesis of substituted pyridines.

Table 4: Yields in Negishi Coupling of 2-Pyridylzinc Reagents with Aryl Halides [1]

2-Pyridylzinc ReagentAryl HalideProductYield (%)
2-Pyridylzinc pivalate4-Chloroacetophenone4-(Pyridin-2-yl)acetophenone95
2-Pyridylzinc pivalateMethyl 4-chlorobenzoateMethyl 4-(pyridin-2-yl)benzoate92
2-Pyridylzinc pivalate4-Bromoaniline4-(Pyridin-2-yl)aniline85
2-Pyridylzinc pivalate2-Chloroisonicotinonitrile2,2'-Bipyridine-4-carbonitrile78

Reaction Conditions: 2-Pyridylzinc pivalate, aryl halide, Pd catalyst, in THF.[1]

Table 5: Yields in Sonogashira Coupling of Halopyridines with Terminal Alkynes [6]

HalopyridineTerminal AlkyneProductYield (%)
2-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine92
2-Amino-3-bromo-5-methylpyridinePhenylacetylene2-Amino-5-methyl-3-(phenylethynyl)pyridine88
2-Amino-3-bromopyridine4-Ethynylanisole2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine96
2-Amino-3-bromo-5-chloropyridine4-Ethynylanisole2-Amino-5-chloro-3-((4-methoxyphenyl)ethynyl)pyridine85

Reaction Conditions: Halopyridine (0.5 mmol), terminal alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N in DMF at 100°C.[6]

Table 6: Comparative Yields of Stille vs. Suzuki Coupling for the Synthesis of a Diazocine-Pyridine Derivative [7]

Cross-Coupling ReactionDiazocine ReagentCoupling PartnerProductYield (%)
StilleStannylated Diazocine4-BromopyridineDiazocine-Pyridine Adduct94
SuzukiBorylated Diazocine4-BromopyridineDiazocine-Pyridine Adduct66

Reaction conditions for Stille coupling involved a palladium catalyst in DMSO at 100°C. Suzuki coupling conditions involved a palladium catalyst with KOH in a THF/water mixture.[7]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the generalized experimental workflow for a cross-coupling reaction and the catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Pyridine Boronic Acid, Coupling Partner, Catalyst, and Base in a Flask inert Establish Inert Atmosphere (e.g., N₂ or Ar) start->inert solvent Add Degassed Solvent inert->solvent heat Heat the Reaction Mixture to the Desired Temperature with Stirring solvent->heat monitor Monitor Reaction Progress (e.g., TLC, GC-MS, LC-MS) heat->monitor cool Cool the Reaction Mixture to Room Temperature monitor->cool Upon Completion quench Quench the Reaction (e.g., with water or aqueous acid) cool->quench extract Extract with an Organic Solvent quench->extract wash Wash the Organic Layer (e.g., with brine) extract->wash dry Dry the Organic Layer (e.g., over Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate the Solution under Reduced Pressure dry->concentrate purify Purify the Crude Product (e.g., Column Chromatography) concentrate->purify end end purify->end Final Product Suzuki_Miyaura_Cycle cluster_reactants cluster_product Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X PdII_R1R2 R¹-Pd(II)L₂-R² PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² R1X R¹-X (Aryl/Vinyl Halide) R1X->Pd0 Oxidative Addition R2B R²-B(OR)₂ (Pyridyl Boronic Acid) R2B->PdII_RX Transmetalation Base Base

References

Spectroscopic characterization of Suzuki coupling products of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to Suzuki Coupling Products of Substituted Pyridylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of biaryl compounds synthesized via Suzuki-Miyaura cross-coupling reactions involving substituted pyridylboronic acids. Due to the limited availability of published spectroscopic data for the direct Suzuki coupling products of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid, this guide focuses on a comparative analysis of closely related and well-characterized analogues. The data presented herein, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, will aid researchers in the identification and characterization of similar substituted biarylpyridine structures, which are of significant interest in medicinal chemistry and drug discovery.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. The reaction's versatility and functional group tolerance have made it an indispensable tool for the synthesis of complex molecules, including many pharmaceutical agents. Pyridine-containing biaryl scaffolds are particularly important due to their prevalence in biologically active compounds.

This guide will compare the spectroscopic data of Suzuki coupling products derived from representative substituted pyridylboronic acids, providing a valuable resource for researchers working in this area.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the Suzuki coupling products of representative substituted pyridylboronic acids. This data is essential for the structural elucidation and purity assessment of newly synthesized compounds.

Table 1: ¹H NMR Spectroscopic Data of Representative 3-Aryl-5-substituted-pyridines

CompoundSolventAromatic Protons (ppm)Pyrrolidine/Methyl Protons (ppm)Other Protons (ppm)
3-Methyl-5-phenylpyridine CDCl₃8.63 (s, 1H), 8.39 (s, 1H), 7.60 (s, 1H), 7.51-7.34 (m, 5H)2.32 (s, 3H)-
2-(4-Methoxyphenyl)pyridine CDCl₃8.67 (d, 1H), 7.98 (d, 2H), 7.70 (t, 1H), 7.18 (d, 1H), 6.99 (d, 2H)-3.87 (s, 3H, OCH₃)
2-(4-Chlorophenyl)pyridine CDCl₃8.70 (d, 1H), 7.95 (d, 2H), 7.75 (t, 1H), 7.45 (d, 2H), 7.26 (d, 1H)--

Table 2: ¹³C NMR Spectroscopic Data of Representative 3-Aryl-5-substituted-pyridines

CompoundSolventAromatic Carbons (ppm)Pyrrolidine/Methyl Carbons (ppm)Other Carbons (ppm)
3-Methyl-5-phenylpyridine CDCl₃149.3, 147.2, 138.5, 136.1, 134.9, 129.1, 128.3, 127.218.4-
2-(4-Methoxyphenyl)pyridine CDCl₃160.3, 157.0, 149.4, 136.6, 131.9, 128.1, 121.3, 119.7, 114.0-55.2 (OCH₃)
2-(4-Chlorophenyl)pyridine CDCl₃156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3--

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

CompoundIonization ModeMolecular Ion (m/z)Key IR Absorptions (cm⁻¹)
Pyridine EI79 (M⁺)3055, 1583, 1483, 1438, 748, 699[1]
Pyrrolidine EI71 (M⁺)2965, 2877, 1466, 1125[2]
3-Methylene-5-phenyl-2-pyrrolidinone --~3200 (N-H), ~1680 (C=O), ~1640 (C=C)

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction to synthesize biarylpyridines and for their subsequent spectroscopic characterization.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the pyridyl halide (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand (e.g., triphenylphosphine, PPh₃, 0.08 eq.) is taken in a round-bottom flask. A solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃), is added. The reaction mixture is then degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) or electron ionization (EI) source. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples are typically analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. Characteristic absorption frequencies are reported in wavenumbers (cm⁻¹).

Visualizations

The following diagrams illustrate the general workflow of a Suzuki-Miyaura cross-coupling reaction and the logical relationship of the spectroscopic characterization process.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Product A Pyridyl Halide F Reaction Setup (Inert Atmosphere) A->F B Arylboronic Acid B->F C Palladium Catalyst C->F D Base D->F E Solvent E->F G Heating (80-110 °C) F->G H Work-up (Extraction) G->H I Purification (Chromatography) H->I J Biarylpyridine Product I->J

Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic_Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation A Purified Suzuki Coupling Product B 1H NMR A->B C 13C NMR A->C D Mass Spectrometry (MS) A->D E Infrared (IR) Spectroscopy A->E F Structural Elucidation B->F C->F D->F E->F G Purity Assessment F->G H Final Characterized Compound G->H

Caption: Workflow for the spectroscopic characterization of synthesized compounds.

References

A Comparative Guide to the Synthesis of 5-Aryl-3-(pyrrolidin-1-yl)pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution pattern of a 5-aryl and a 3-amino moiety, such as in 5-aryl-3-(pyrrolidin-1-yl)pyridines, offers a valuable pharmacophore for tuning the steric and electronic properties of drug candidates. This guide provides a comparative overview of a validated synthetic approach to this class of compounds, alongside alternative strategies for constructing the core 3,5-disubstituted pyridine ring. The information presented is supported by experimental data from established literature to aid researchers in selecting the most suitable method for their specific needs.

Validated Synthesis of 5-Aryl-3-(pyrrolidin-1-yl)pyridines: A Proposed Route

A robust and versatile approach to the synthesis of 5-aryl-3-(pyrrolidin-1-yl)pyridines involves a multi-step sequence commencing with a commercially available substituted pyridine. A common and effective strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the aryl group, followed by a nucleophilic aromatic substitution to install the pyrrolidine moiety.

A plausible and validated synthetic pathway is outlined below, starting from 3,5-dibromopyridine. This route offers the advantage of regioselective functionalization.

Experimental Workflow: Proposed Synthesis

start 3,5-Dibromopyridine step1 Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, base) start->step1 intermediate 5-Aryl-3-bromopyridine step1->intermediate step2 Buchwald-Hartwig Amination (Pyrrolidine, Pd catalyst, base) intermediate->step2 product 5-Aryl-3-(pyrrolidin-1-yl)pyridine step2->product

Caption: Proposed synthetic workflow for 5-aryl-3-(pyrrolidin-1-yl)pyridines.

Key Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling for 5-Aryl-3-bromopyridine

This reaction couples an arylboronic acid with 3,5-dibromopyridine to selectively form the C-C bond at the 5-position. The choice of catalyst and conditions is crucial for achieving high yields and selectivity.

  • Reaction: To a solution of 3,5-dibromopyridine (1.0 equiv) in a suitable solvent such as 1,4-dioxane/water, is added the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst like Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).[1]

  • Conditions: The mixture is typically heated to 80-100 °C for several hours under an inert atmosphere.[1]

  • Work-up: After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated, and the product is purified by column chromatography.

Step 2: Buchwald-Hartwig Amination for 5-Aryl-3-(pyrrolidin-1-yl)pyridine

This palladium-catalyzed cross-coupling reaction forms the C-N bond between the 5-aryl-3-bromopyridine intermediate and pyrrolidine.

  • Reaction: A mixture of 5-aryl-3-bromopyridine (1.0 equiv), pyrrolidine (1.2-1.5 equiv), a palladium precatalyst, a suitable phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu) is prepared in an anhydrous, aprotic solvent like toluene or dioxane.

  • Conditions: The reaction is heated under an inert atmosphere, typically between 80-110 °C, until the starting material is consumed.

  • Work-up: The reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is then purified, usually by silica gel chromatography.

Comparison of Synthetic Strategies

While the proposed Suzuki-Buchwald-Hartwig sequence is highly effective, other methods for constructing the 3,5-disubstituted pyridine core exist. Below is a comparison of alternative approaches with the proposed method.

Synthetic Strategy Starting Materials Key Reactions Typical Yields Advantages Disadvantages
Proposed: Sequential Cross-Coupling 3,5-Dihalopyridine, Arylboronic acid, PyrrolidineSuzuki-Miyaura Coupling, Buchwald-Hartwig AminationGood to Excellent[2]High functional group tolerance, modular, convergent.[2][3]Multi-step, requires palladium catalysts which can be costly.
Alternative 1: Cycloaddition Enamines, 1-Aza-1,3-butadienes[4+2] CycloadditionModerateOne-pot synthesis of the pyridine ring.[4]High temperatures often required (200 °C), may produce symmetric products.[4]
Alternative 2: From Epoxides Aromatic epoxides, AmmoniaSc(OTf)₃-mediated condensationModerate to Excellent[5]Utilizes readily available starting materials.[5]Requires a Lewis acid catalyst and an oxidant (FeCl₃).[5]
Alternative 3: Functionalization of Pre-formed Pyridines 5-Bromo-2-fluoropyridineOrtho-lithiation, Suzuki reactionsExcellentAllows for sequential and regiocontrolled introduction of substituents.[6]Requires cryogenic conditions for lithiation, multi-step.[6]

Detailed Methodologies for Alternative Syntheses

Alternative 1: Cycloaddition of 1-Aza-1,3-butadienes with Enamines

This method constructs the pyridine ring in a single step through a cycloaddition reaction.

  • Protocol: An enamine is reacted with a 1-aza-1,3-butadiene intermediate, which can be generated in situ. The reaction is typically heated in a sealed tube at high temperatures (around 200 °C) in a solvent like benzene or toluene.[4] The resulting 3,5-disubstituted pyridine can then be isolated and purified.

Reaction Scheme: Cycloaddition

start1 Enamine step1 [4+2] Cycloaddition (High Temperature) start1->step1 start2 1-Aza-1,3-butadiene start2->step1 product 3,5-Disubstituted Pyridine step1->product

Caption: Cycloaddition approach to 3,5-disubstituted pyridines.

Alternative 2: Scandium-Triflate Mediated Synthesis from Epoxides

This one-pot synthesis utilizes readily available epoxides and ammonia to form the pyridine ring.

  • Protocol: An aromatic epoxide (3 equivalents) is treated with an ammonia solution (2 equivalents) in the presence of Scandium(III) triflate (Sc(OTf)₃, 0.125 equivalents) and a co-catalyst like FeCl₃. The reaction is heated to around 110 °C.[5] This method directly yields 3,5-diarylpyridines.

Alternative 3: Sequential Suzuki Reactions on a Dihalopyridine

This approach offers high regioselectivity by exploiting the differential reactivity of halogen atoms on the pyridine ring, or by using directing groups.

  • Protocol: Starting with a substrate like 5-bromo-2-fluoropyridine, an ortho-lithiation followed by reaction with trimethylborate can generate a pyridylboronic acid.[6] This intermediate can then undergo a Suzuki reaction to introduce the first aryl group. A second, distinct Suzuki reaction can then be performed at the remaining bromo position to install the second aryl group, leading to a 3,5-disubstituted pyridine.[6]

Experimental Workflow: Sequential Suzuki Reactions

start 5-Bromo-2-fluoropyridine step1 Ortho-lithiation & Borylation start->step1 intermediate1 5-Bromo-2-fluoro-3-pyridylboronic acid step1->intermediate1 step2 First Suzuki Coupling (Aryl Iodide) intermediate1->step2 intermediate2 3-Aryl-5-bromo-2-fluoropyridine step2->intermediate2 step3 Second Suzuki Coupling (Arylboronic Acid) intermediate2->step3 product 3,5-Diaryl-2-fluoropyridine step3->product

Caption: Sequential Suzuki coupling for 3,5-disubstituted pyridines.

Conclusion

The synthesis of 5-aryl-3-(pyrrolidin-1-yl)pyridines can be effectively achieved through a sequential palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling strategy. This method is highly modular and benefits from a broad substrate scope and generally high yields. Alternative methods, such as cycloaddition reactions or syntheses from epoxides, offer more direct, one-pot approaches to the 3,5-disubstituted pyridine core, which may be advantageous in certain contexts. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The data and protocols presented in this guide provide a solid foundation for researchers to make an informed decision for their synthetic endeavors.

References

Safety Operating Guide

Safe Disposal of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This compound, like other boronic acid and pyridine derivatives, must be handled as hazardous waste from the point of generation through final disposal.[1][2][3]

Immediate Safety and Handling

Before beginning any disposal-related activities, it is imperative to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).[2] Pyridine and its derivatives are recognized as flammable, toxic, and irritant substances, necessitating careful handling to prevent exposure.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[3]To protect eyes from splashes and airborne particulates.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2]To prevent skin contact and absorption.
Body Protection A fully fastened laboratory coat.[1]To protect clothing and skin from contamination.
Respiratory Protection Work in a well-ventilated area or chemical fume hood.[1]To avoid the inhalation of vapors or dust.

Step-by-Step Disposal Protocol

The disposal of this compound and any associated contaminated materials must be managed as hazardous waste. At no point should this chemical or its containers be disposed of in standard trash or flushed down the drain.[2][4]

  • Waste Identification and Segregation:

    • All waste containing this compound, including unadulterated compound, solutions, and contaminated labware (e.g., pipette tips, weighing paper, gloves), must be classified as hazardous waste.[1][3]

    • This waste stream must be kept separate from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases, to avert dangerous chemical reactions.[3]

  • Waste Collection and Containerization:

    • Solid Waste: Collect any solid waste in a designated, sealable, and clearly labeled hazardous waste container.[4]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, sealable container designated for liquid hazardous waste.[4]

    • Labeling: Every waste container must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and any additional institutional or regulatory identifiers.[2][3]

  • Spill Management:

    • In the event of a small spill, use an inert, non-combustible absorbent material like vermiculite or sand to contain and absorb the substance.[1] All cleanup materials must be collected and disposed of as hazardous waste.

    • For large spills, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department without delay.[1]

  • Empty Container Decontamination:

    • Empty containers that held this compound must be decontaminated before disposal.

    • In a chemical fume hood, rinse the container three times with a suitable solvent.[4] The initial rinseate is considered hazardous and must be collected in the designated liquid hazardous waste container.[4] Subsequent rinses may also need to be collected as hazardous waste depending on institutional policies.[4]

    • After a thorough rinsing and air-drying in a well-ventilated space, deface the original label. The cleaned container can then be disposed of according to laboratory glass or plastic recycling protocols.[4]

  • Storage and Final Disposal:

    • Store all sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[3]

    • Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the EHS department to schedule a collection.[3] Laboratory personnel should not transport hazardous waste outside of their designated work areas.[3]

Disposal Workflow Visualization

The following diagram illustrates the proper disposal workflow for this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Decontamination & Intermediate Storage cluster_3 Final Disposal A Solid Waste (Unused chemical, contaminated gloves, etc.) D Label 'Hazardous Waste: Solid' A->D Collect in sealed container B Liquid Waste (Solutions containing the compound) E Label 'Hazardous Waste: Liquid' B->E Collect in sealed container C Empty Containers F Triple Rinse Container (Collect rinsate as liquid hazardous waste) C->F G Store in Satellite Accumulation Area D->G E->G F->E Add rinsate to liquid waste H Dispose of Cleaned Container (Recycle if possible) F->H I Contact EHS for Pickup G->I J Approved Hazardous Waste Disposal Facility I->J

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.